molecular formula C8H6BrNO B13527548 2-(3-Bromo-5-hydroxyphenyl)acetonitrile

2-(3-Bromo-5-hydroxyphenyl)acetonitrile

Cat. No.: B13527548
M. Wt: 212.04 g/mol
InChI Key: LYFRXUQBJPYGRS-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-hydroxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-5-hydroxyphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-5-hydroxyphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

2-(3-bromo-5-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H6BrNO/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5,11H,1H2

InChI Key

LYFRXUQBJPYGRS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)Br)CC#N

Origin of Product

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and materials science, the selection of versatile chemical building blocks is paramount. 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (CAS: 1261615-66-0) serves as a highly functionalized aromatic scaffold, offering three distinct vectors for orthogonal derivatization: a weakly acidic phenol, a cross-coupling-ready aryl bromide, and a reactive aliphatic nitrile.

As a Senior Application Scientist, I approach scaffold characterization not merely as a checklist of properties, but as a predictive framework. This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, detailing the causality behind specific analytical methodologies and outlining self-validating protocols for its characterization and synthetic application.

Structural Profiling & Physicochemical Properties

Understanding the foundational physicochemical properties of a scaffold is critical for predicting its behavior in both synthetic workflows and biological assays. The presence of the electron-withdrawing bromo and acetonitrile groups subtly modulates the electron density of the phenyl ring, thereby lowering the pKa of the phenolic hydroxyl group relative to an unsubstituted phenol.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile[1][2]:

PropertyValueMethod / Causality
Molecular Formula C8H6BrNOStandard
Molecular Weight 212.05 g/mol Standard
CAS Number 1261615-66-0Chemical Registry
Boiling Point ~286 °C (at 760 mmHg)Experimental / Extrapolated
LogP (Predicted) ~2.2Driven by the lipophilic bromo-substituent
pKa (Phenolic OH) ~8.8Potentiometric Titration (Extrapolated)
Topological Polar Surface Area 44.0 ŲDictates moderate membrane permeability

Note: The moderate lipophilicity (LogP ~2.2) and the presence of an ionizable phenol dictate that the compound's aqueous solubility is highly pH-dependent, necessitating specialized analytical techniques.

Experimental Methodology: Potentiometric pKa Determination

To accurately leverage the phenolic hydroxyl group for selective O-alkylation, precise knowledge of its pKa is required. Because the compound exhibits limited aqueous solubility in its neutral state, standard aqueous titration often leads to precipitation, invalidating the data[3].

Causality & Rationale: To circumvent solubility limits, we employ a co-solvent system (Methanol/Water). The addition of methanol increases the solubility of the neutral species but perturbs the dielectric constant of the medium. To find the true aqueous pKa, we utilize the method[3], plotting the apparent pKa against the inverse of the dielectric constant and extrapolating to 0% co-solvent.

Step-by-Step Protocol: Co-Solvent Potentiometric Titration

Self-Validating Mechanism: The protocol incorporates Gran plot analysis to continuously verify electrode linearity and detect carbonate contamination in the titrant, ensuring the system validates its own data integrity[3][4].

  • Sample Preparation: Accurately weigh ~2 mg of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile. Dissolve the sample in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, and 50% v/v MeOH).

  • Ionic Strength Standardization: Add KCl to each solution to achieve a constant background ionic strength of 0.15 M. This masks the minor ionic strength changes that occur during the titration itself.

  • Electrode Calibration: Calibrate the glass pH electrode using the "Four-Plus" method in the specific co-solvent mixture to ensure accurate hydrogen ion activity readings.

  • Titration: Titrate the solution using standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO2 absorption). Add titrant in 0.05 mL increments, allowing the potential to stabilize (drift < 0.1 mV/s) between additions.

  • Data Acquisition & Extrapolation: Calculate the apparent pKa (psKa) for each co-solvent ratio. Plot psKa + log[H2O] versus 1/ε (where ε is the dielectric constant of the mixture). Extrapolate the linear regression to the dielectric constant of pure water (ε ≈ 78.3 at 25 °C) to determine the true aqueous pKa.

pKa_Workflow A Sample Prep: 2-(3-Bromo-5-hydroxyphenyl)acetonitrile B Co-Solvent Addition (MeOH/Water 20-50%) A->B Overcome low aqueous solubility C Potentiometric Titration (0.1M NaOH, 0.15M KCl) B->C Standardized ionic strength D Data Acquisition (pH vs. Volume) C->D E Yasuda-Shedlovsky Extrapolation (Aqueous pKa) D->E Extrapolate to 0% co-solvent F Validation: Gran Plot Analysis E->F Self-validating error check

Workflow for potentiometric pKa determination using Yasuda-Shedlovsky extrapolation.

Synthetic Utility & Mechanistic Workflows

The true power of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile lies in the orthogonal reactivity of its functional groups. By carefully modulating reaction conditions, chemists can selectively address one moiety without protecting the others.

Orthogonal Reactivity Principles
  • Phenolic O-Alkylation: Because the pKa is ~8.8, the phenol can be selectively deprotonated using mild bases like K₂CO₃ in polar aprotic solvents (e.g., DMF or Acetone). This allows for Williamson ether synthesis without initiating base-catalyzed degradation of the acetonitrile group.

  • Palladium-Catalyzed Cross-Coupling: The meta-bromo substituent is an ideal electrophile for Suzuki-Miyaura or [5][6].

    • Causality: To prevent the free phenol from poisoning the palladium catalyst or interfering with the base required for transmetalation, it is often temporarily protected (e.g., as a benzyl or silyl ether) prior to the cross-coupling step. However, utilizing modern bulky, electron-rich phosphine ligands (like XPhos) can sometimes bypass the need for protection by accelerating the reductive elimination step.

  • Nitrile Transformations: The aliphatic nitrile can be hydrolyzed to a phenylacetic acid derivative under strong acidic conditions, or reduced to a phenethylamine derivative using LiAlH₄ or catalytic hydrogenation.

Reactivity Core 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (Core Scaffold) Phenol Phenol (pKa ~8.8) O-Alkylation / Esterification Core->Phenol Mild Base (K2CO3) Bromo Aryl Bromide Pd-Catalyzed Cross-Coupling Core->Bromo Pd Catalyst + Ligand Nitrile Acetonitrile Group Reduction / Hydrolysis Core->Nitrile LiAlH4 or Strong Acid

Orthogonal reactivity pathways dictated by the scaffold's three distinct functional groups.

High-Throughput Solubility Profiling

Before advancing derivatives of this scaffold into biological assays, it is imperative to establish a self-validating solubility profile. We utilize a dual-tiered approach to prevent false positives in bioassays caused by compound aggregation:

  • Kinetic Solubility (Nephelometry): A rapid, high-throughput method where a DMSO stock solution of the compound is spiked into an aqueous buffer (pH 7.4). The onset of precipitation is detected via light scattering. This mimics the exact conditions of biological assays where compounds are introduced via DMSO stocks.

  • Thermodynamic Solubility (Shake-Flask): The solid compound is added to an aqueous buffer and agitated for 24-48 hours to reach true equilibrium. The suspension is filtered, and the concentration of the dissolved species is quantified via HPLC-UV.

    • Causality: Kinetic solubility often overestimates true solubility due to temporary supersaturation. The thermodynamic shake-flask method serves as the ground-truth validation, ensuring that assay data is not confounded by late-stage precipitation events.

References

  • Avdeef, Alex. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons, 2nd Edition, 2012. URL:[Link]

  • Evotec / Cyprotex. "Ionization Services (pKa Analysis) & The Yasuda-Shedlovsky Extrapolation." Evotec Scientific Resources. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649, 2016. URL:[Link]

Sources

Synthesis, Characterization, and Application of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced medicinal chemistry and active pharmaceutical ingredient (API) development, bifunctional building blocks are critical for assembling complex pharmacophores. 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (CAS: 1261615-66-0)[1] is a highly versatile intermediate that bridges multiple synthetic paradigms. Featuring an aryl bromide for transition-metal-catalyzed cross-coupling, a phenolic hydroxyl for hydrogen bonding or etherification, and a homologated nitrile for amine synthesis, this compound is indispensable in the design of biaryl therapeutics. This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic workflow, and its application in the synthesis of Complement Factor D inhibitors for ophthalmic diseases.

Physicochemical Profiling & Structural Logic

The utility of 2-(3-bromo-5-hydroxyphenyl)acetonitrile lies in its orthogonal reactivity. The structural causality of its functional groups dictates its role in late-stage functionalization:

  • The Bromine Atom (C3): Serves as the primary electrophilic site for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the construction of complex biaryl architectures without interfering with the aliphatic nitrile.

  • The Hydroxyl Group (C5): Acts as a critical hydrogen bond donor/acceptor in target-protein binding pockets. Synthetically, it can be selectively protected (e.g., as a TBS or methyl ether) or used directly in Mitsunobu reactions.

  • The Acetonitrile Group (C1): Provides a one-carbon homologated handle that can be cleanly reduced to a primary aminomethyl group (-CH₂-CH₂-NH₂), a common basic pharmacophore in kinase and protease inhibitors.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 2-(3-bromo-5-hydroxyphenyl)acetonitrile
CAS Number 1261615-66-0
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol
SMILES OC1=CC(CC#N)=CC(Br)=C1
Standard Purity ≥ 95% (HPLC/NMR)

(Data corroborated by authoritative chemical suppliers such as and [2][3])

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-(3-bromo-5-hydroxyphenyl)acetonitrile typically proceeds via a three-step homologation from 3-bromo-5-hydroxybenzoic acid. As a Senior Application Scientist, it is critical to implement protocols where each step provides internal feedback (self-validation) to prevent the propagation of impurities.

Step 1: Borane Reduction to Benzyl Alcohol
  • Reagents: 3-Bromo-5-hydroxybenzoic acid (1.0 eq), Borane-tetrahydrofuran (BH₃·THF) complex (1.5 eq), anhydrous THF.

  • Procedure: Dissolve the starting material in anhydrous THF under argon at 0 °C. Add BH₃·THF dropwise over 30 minutes to manage the exothermic evolution of H₂ gas. Warm to room temperature and stir for 4 hours. Quench carefully with methanol at 0 °C. Concentrate, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Causality & Validation: BH₃·THF is chosen over LiAlH₄ because it selectively reduces the carboxylic acid without causing reductive dehalogenation of the aryl bromide. The reaction is self-validating via Thin Layer Chromatography (TLC); the complete disappearance of the highly polar acid spot confirms successful conversion.

Step 2: Bromination to Benzyl Bromide
  • Reagents: 3-Bromo-5-hydroxybenzyl alcohol (1.0 eq), Phosphorus tribromide (PBr₃) (0.4 eq), anhydrous Dichloromethane (DCM).

  • Procedure: Dissolve the intermediate in anhydrous DCM at 0 °C. Add PBr₃ dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and dry.

  • Causality & Validation: PBr₃ is utilized instead of Appel reaction conditions (CBr₄/PPh₃) to avoid the difficult chromatographic separation of triphenylphosphine oxide from the polar phenol product. Mild temperatures prevent the acid-catalyzed polymerization of the electron-rich phenolic ring.

Step 3: Nucleophilic Cyanation
  • Reagents: 3-Bromo-5-hydroxybenzyl bromide (1.0 eq), Potassium cyanide (KCN) (1.2 eq), 18-crown-6 (0.1 eq), DMF/H₂O (9:1).

  • Procedure: Dissolve the benzyl bromide in the DMF/H₂O mixture. Add 18-crown-6 and KCN at room temperature. Stir vigorously for 6 hours. Dilute with water, extract with EtOAc, and wash extensively with water to remove DMF. Purify via silica gel flash chromatography.

  • Causality & Validation: The use of 18-crown-6 as a phase-transfer catalyst enhances the nucleophilicity of the cyanide ion, allowing the reaction to proceed at room temperature. This avoids thermal degradation or O-alkylation of the unprotected phenol. The process is validated by IR spectroscopy (appearance of the sharp C≡N stretch).

SyntheticWorkflow SM 3-Bromo-5-hydroxy- benzoic acid Step1 Reduction (BH3-THF) SM->Step1 Int1 Benzyl Alcohol Intermediate Step1->Int1 Step2 Bromination (PBr3, DCM) Int1->Step2 Int2 Benzyl Bromide Intermediate Step2->Int2 Step3 Cyanation (KCN, 18-crown-6) Int2->Step3 Product 2-(3-Bromo-5-hydroxyphenyl) acetonitrile Step3->Product

Fig 1: Step-by-step synthetic workflow for 2-(3-bromo-5-hydroxyphenyl)acetonitrile.

Application in Drug Discovery: Complement Factor D Inhibitors

In modern drug discovery, 3-bromo-5-hydroxybenzyl derivatives are pivotal in the synthesis of aminomethyl-biaryl derivatives , which function as potent inhibitors of Complement Factor D. As documented in patent literature (), these inhibitors are designed to block the complement alternative pathway, offering therapeutic avenues for age-related macular degeneration (AMD) and diabetic retinopathy[4].

The biaryl core is assembled by subjecting the aryl bromide of 2-(3-bromo-5-hydroxyphenyl)acetonitrile to a Suzuki coupling with a substituted phenylboronic acid. Subsequently, the nitrile group is reduced to yield the critical aminomethyl pharmacophore, which competitively binds the active site of the Factor D serine protease.

ComplementPathway C3 C3 Protein C3bBb C3bBb Complex (C3 Convertase) C3->C3bBb Cleavage FactorB Factor B FactorB->C3bBb Binds C3b FactorD Factor D (Active Protease) FactorD->FactorB Cleaves Factor B MAC Membrane Attack Complex (MAC) C3bBb->MAC Pathway Cascade Inhibitor Aminomethyl-biaryl Inhibitor (Derived from CAS 1261615-66-0) Inhibitor->FactorD Competitive Inhibition

Fig 2: Complement Alternative Pathway and Factor D inhibition by aminomethyl-biaryl derivatives.

Analytical Characterization & Quality Control

To guarantee scientific integrity before utilizing this building block in API synthesis, rigorous analytical validation is required. A self-validating Quality Control (QC) system employs quantitative NMR (qNMR) using an internal standard (e.g., 1,4-dinitrobenzene) to ensure absolute purity, bypassing the relative purity limitations of standard HPLC-UV.

Table 2: Analytical Validation Data for CAS 1261615-66-0

Analytical MethodTarget Signal / ParameterAcceptance Criterion
¹H NMR (400 MHz, DMSO-d₆) Methylene protons (-CH₂-CN)Singlet at ~3.9 ppm (Integration: 2H)
¹H NMR (400 MHz, DMSO-d₆) Phenolic proton (-OH)Broad singlet at ~9.8 ppm (Integration: 1H)
¹H NMR (400 MHz, DMSO-d₆) Aromatic protons (Ar-H)Three distinct signals at 6.8 - 7.1 ppm
FT-IR Spectroscopy Nitrile stretch (C≡N)Sharp peak at ~2250 cm⁻¹
LC-MS (ESI-) Deprotonated molecular ion[M-H]⁻m/z 210.0 and 212.0 (1:1 isotopic ratio for Br)

References

  • World Intellectual Property Organization (WIPO). "WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof." Google Patents.

Sources

Spectroscopic Profiling and Characterization of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and complex organic synthesis, the rigorous structural validation of intermediate building blocks is non-negotiable. 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (CAS: 1261615-66-0) is a highly functionalized, 1,3,5-trisubstituted aromatic compound frequently utilized as a versatile precursor in active pharmaceutical ingredient (API) synthesis.

This whitepaper provides an in-depth, predictive spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—based on established empirical rules and authoritative spectroscopic databases. By detailing not only the expected data but the causality behind the analytical methodologies, this guide serves as a self-validating framework for analytical chemists and researchers.

Structural & Physicochemical Profiling

Before executing spectroscopic analysis, understanding the physicochemical nature of the analyte dictates the experimental design.

  • Molecular Formula: C₈H₆BrNO

  • Molecular Weight: 212.04 g/mol

  • Structural Features: A central benzene ring substituted at meta positions (1,3,5) with a cyanomethyl group (-CH₂CN), a bromine atom (-Br), and a phenolic hydroxyl group (-OH).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Choice

The selection of the deuterated solvent is the most critical variable in NMR sample preparation. While CDCl₃ is standard, it is fundamentally flawed for this molecule. The acidic phenolic proton (-OH) undergoes rapid chemical exchange in the presence of trace moisture or acid in CDCl₃, leading to severe signal broadening or complete signal loss.

Protocol Standard: We mandate the use of DMSO-d₆ . Dimethyl sulfoxide acts as a strong hydrogen-bond acceptor, locking the phenolic proton in place and drastically reducing its exchange rate. This allows the -OH proton to be observed as a sharp, distinct singlet at approximately 10.10 ppm. Furthermore, the quaternary carbons (C1, C3, C5) exhibit long longitudinal relaxation times ( T1​ ). To prevent signal saturation, the ¹³C NMR acquisition requires a prolonged relaxation delay ( D1​≥2.0 s)[1].

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Based on empirical shift increments for 1,3,5-trisubstituted benzenes.[1]

PositionChemical Shift (ppm)MultiplicityCoupling (J)IntegrationAssignment / Rationale
-OH 10.10Singlet (s)-1HHighly deshielded; H-bonded to DMSO.
Ar-H2 7.09Triplet (t)1.8 Hz1HOrtho to -Br and -CH₂CN; meta coupling.
Ar-H4 6.99Triplet (t)1.8 Hz1HOrtho to -Br and -OH; meta coupling.
Ar-H6 6.72Triplet (t)1.8 Hz1HOrtho to -OH and -CH₂CN; shielded by -OH.
-CH₂CN 3.95Singlet (s)-2HDeshielded by adjacent aromatic ring and -CN.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm)Carbon TypeAssignment
159.0Quaternary (C)C5 (Attached to -OH)
134.0Quaternary (C)C1 (Attached to -CH₂CN)
125.5Methine (CH)C2 (Aromatic C-H)
122.5Quaternary (C)C3 (Attached to -Br)
119.0Quaternary (C)Nitrile Carbon (-C≡N)
117.2Methine (CH)C4 (Aromatic C-H)
114.8Methine (CH)C6 (Aromatic C-H)
22.5Methylene (CH₂)Aliphatic Carbon (-CH₂-)

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Experimental Choice

Traditional KBr pellet transmission FTIR is highly susceptible to moisture absorption. Because water exhibits a massive, broad O-H stretching band at ~3400 cm⁻¹, it directly overlaps with and obscures the critical phenolic O-H stretch of our target molecule.

Protocol Standard: Attenuated Total Reflectance (ATR-FTIR) using a diamond crystal must be employed. This self-validating, solvent-free technique eliminates moisture artifacts, ensuring that the observed O-H stretch is exclusively from the analyte[2].

Key Vibrational Modes
Wavenumber (cm⁻¹)IntensityPeak ShapeAssignment
~3350StrongBroadPhenolic O-H stretch
~2255MediumSharpAliphatic C≡N stretch (non-conjugated)
~1590, 1480MediumSharpAromatic C=C ring stretching
~1200StrongSharpPhenolic C-O stretch
~600StrongSharpC-Br stretch

Mass Spectrometry (HRMS & EI-MS)

Causality & Experimental Choice

For exact mass determination, High-Resolution Electrospray Ionization (HRMS-ESI) is utilized. Because the molecule contains an acidic phenolic group ( pKa​≈9.5 ), it readily deprotonates to form a highly stable phenoxide anion. Therefore, Negative Ionization Mode ([M-H]⁻) is strictly preferred over positive mode, as it yields a cleaner spectrum devoid of complex sodium/potassium adducts.

For structural elucidation, standard Electron Ionization (EI-MS) at 70 eV is used to induce predictable fragmentation pathways, consistent with data cataloged in the [3]. The presence of a single bromine atom dictates a distinct 1:1 isotopic doublet separated by 2 amu (⁷⁹Br and ⁸¹Br).

High-Resolution Mass Data (ESI Negative Mode)
  • Calculated Exact Mass (⁷⁹Br): 210.9633 Da

  • Observed [M-H]⁻ (⁷⁹Br): 209.9554 m/z

  • Observed[M-H]⁻ (⁸¹Br): 211.9534 m/z (1:1 Isotopic Ratio)

EI-MS Fragmentation Pathway

MS_Fragmentation M [M]+• m/z 211/213 (C8H6BrNO) F1 [M - CH2CN]+ m/z 171/173 (C6H4BrO)+ M->F1 - •CH2CN (α-cleavage) F2 [M - Br]+ m/z 132 (C8H6NO)+ M->F2 - •Br (Halogen loss) F3 [M - CH2CN - CO]+ m/z 143/145 (C5H4Br)+ F1->F3 - CO (Phenolic loss)

Figure 1: Proposed EI-MS fragmentation pathway highlighting primary cleavage events.

Experimental Workflows & Methodologies

To ensure absolute trustworthiness and reproducibility, the following self-validating workflow must be adhered to during NMR acquisition. The inclusion of internal standards (TMS) and automated gradient shimming guarantees that any deviation in chemical shift is a result of the molecule's electronic environment, not instrumental drift[2].

Standardized NMR Acquisition Protocol
  • Sample Preparation: Weigh exactly 15.0 mg of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Insert the sample into the magnet. Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Shimming: Execute 3D automated gradient shimming (Z-axis) to achieve a uniform magnetic field. Ensure the TMS linewidth at half-height is ≤0.5 Hz.

  • Acquisition (¹H): Utilize a standard 30° pulse sequence (zg30). Acquire 16 transients with a 1.0 s relaxation delay.

  • Acquisition (¹³C): Utilize a proton-decoupled sequence (zgpg30). Acquire 1024 transients with a D1​ of 2.0 s to ensure full relaxation of quaternary carbons.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transformation. Phase correct manually and reference the TMS peak to exactly 0.00 ppm.

NMR_Workflow S1 1. Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 S2 2. Shimming & Tuning Automated gradient shimming (Z-axis) S1->S2 S3 3. Pulse Sequence 1H: zg30 | 13C: zgpg30 S2->S3 S4 4. Data Acquisition 1H: 16 scans | 13C: 1024 scans S3->S4 S5 5. Processing Fourier Transform & Phase Correction S4->S5

Figure 2: Self-validating high-resolution NMR spectroscopic acquisition workflow.

References

  • NIST Chemistry WebBook . Standard Reference Database 69. National Institute of Standards and Technology (NIST). URL: [Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data . Pretsch, E., Bühlmann, P., Badertscher, M. Springer Professional. URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition . Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. John Wiley & Sons. URL:[Link]

Sources

Technical Whitepaper: Solubility, Stability, and Handling Protocols for 2-(3-Bromo-5-hydroxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, ensuring the structural integrity of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (CAS: 1261615-66-0) is a highly functionalized aromatic building block 1[1]. Its physicochemical behavior is dictated by the complex interplay of three distinct moieties: a lipophilic bromine atom, a hydrogen-bonding phenolic hydroxyl group, and a polar-aprotic acetonitrile group. This whitepaper provides a comprehensive, causality-driven guide to its solubility profiles, degradation mechanisms, and self-validating laboratory protocols.

Molecular Profiling & Physicochemical Causality

To predict the behavior of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile in various media, we must analyze its functional groups through the lens of intermolecular forces and Hansen Solubility Parameters (HSP):

  • The Phenolic Hydroxyl (-OH): The solubility of phenols is largely governed by their ability to act as both hydrogen bond donors and acceptors2[2]. However, the presence of the bulky, hydrophobic bromine atom increases the dispersive forces ( δD​ ) of the molecule, significantly reducing its aqueous solubility compared to unsubstituted phenol 2[2].

  • The Acetonitrile Group (-CH₂CN): This moiety is polar and aprotic. The carbon-nitrogen triple bond (C≡N) exhibits high bond energy (approx. 887 kJ/mol), conferring excellent thermal stability against mild conditions 3[3].

  • Solvent Selection Causality: According to HSP frameworks utilized in solid-phase extractions and polymer science, optimal solvation occurs when the solvent's polar ( δP​ ) and hydrogen-bonding ( δH​ ) parameters closely match the solute 4[4]. Therefore, polar aprotic solvents with high dielectric constants (like DMSO) are ideal, as they strongly accept hydrogen bonds from the phenol without inducing hydrolytic cleavage of the nitrile.

Solubility Matrix in Common Lab Solvents

The following table summarizes the solubility of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile across standard laboratory solvents, categorized by their solvating mechanisms.

Solvent CategorySpecific SolventEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong H-bond acceptors match the δH​ of the phenol; high dielectric constant stabilizes the polar nitrile group.
Polar Protic Methanol, EthanolGood (10-30 mg/mL)Dual H-bond donor/acceptor capability effectively solvates both the -OH and -CN groups.
Moderately Polar Ethyl Acetate, DCMModerate (1-10 mg/mL)Sufficient dispersive interactions ( δD​ ) to dissolve the lipophilic bromophenyl core, useful for liquid-liquid extractions.
Aqueous Water, Aqueous BuffersPoor (<1 mg/mL)The hydrophobic bulk of the bromophenyl ring outweighs the hydration energy of the -OH and -CN groups.
Non-Polar Hexane, HeptaneVery Poor (Insoluble)Dispersive forces alone are insufficient to disrupt the strong intermolecular hydrogen-bonding network of the solid crystal lattice.

Stability and Degradation Pathways

To maintain compound integrity, researchers must actively mitigate two primary degradation vectors:

  • Phenolic Autoxidation: Phenols are inherently susceptible to oxidation, particularly when exposed to light, dissolved oxygen, or trace transition metals (e.g., iron, copper) 5[5]. This process generates highly colored, reactive quinone or phenoquinone species 6[6]. Basic conditions severely accelerate this degradation by deprotonating the phenol to a phenoxide ion, which increases electron density on the aromatic ring and facilitates electrophilic attack by oxygen.

  • Nitrile Hydrolysis: While the nitrile group is stable under neutral conditions, it is vulnerable to nucleophilic addition of water under strongly acidic or basic aqueous environments. This multi-step hydrolysis converts the nitrile first into an amide intermediate, and subsequently into a carboxylic acid 7[7].

Degradation Compound 2-(3-Bromo-5-hydroxyphenyl) acetonitrile Oxidation Phenol Oxidation (O2, Light, Base) Compound->Oxidation Pathway A Hydrolysis Nitrile Hydrolysis (Strong Acid/Base, H2O) Compound->Hydrolysis Pathway B Quinone Quinone Derivatives (Colored Degradants) Oxidation->Quinone Amide Amide Intermediate Hydrolysis->Amide Acid Carboxylic Acid Amide->Acid Further Hydrolysis

Fig 1. Primary chemical degradation pathways of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile.

Experimental Protocols: Self-Validating Preparation & Storage

To ensure data integrity during in vitro assays or synthetic steps, stock solutions must be prepared using a self-validating methodology that actively prevents the degradation pathways outlined above.

Protocol: Preparation of 10 mM Anhydrous Stock Solution

Causality Note: We utilize anhydrous, degassed DMSO to prevent both nitrile hydrolysis (requires water) and phenol autoxidation (requires dissolved oxygen) 5[5]. Amber vials are mandatory to block photo-induced radical formation.

Step-by-Step Methodology:

  • Preparation: Sparge anhydrous DMSO (HPLC grade, >99.9%) with Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: In a low-light environment, weigh exactly 2.12 mg of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile into a 2.0 mL actinic (amber) glass HPLC vial.

  • Solvation: Add 1.0 mL of the degassed anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Homogenization: Seal the vial with a PTFE-lined septum cap. Vortex for 30 seconds, followed by mild sonication in a water bath at 25°C for 5 minutes until complete visual dissolution is achieved.

  • Quality Control (Self-Validation): Immediately extract a 10 µL aliquot and dilute to 1 µM in Acetonitrile/Water (50:50) for baseline (T=0) LC-MS analysis. Monitor the parent mass (m/z 211 [M-H]- in negative electrospray ionization) and check for the absence of quinone (+14 Da or +16 Da shifts) or amide (+18 Da shift) degradants.

  • Storage: Purge the headspace of the stock vial with Argon, seal tightly, and store at -20°C. Re-validate via LC-MS at T=24h and T=7 days.

Workflow Start 1. Weigh Compound (Amber Glass Vial) Solvent 2. Add Degassed Solvent (e.g., Anhydrous DMSO) Start->Solvent Sonicate 3. Vortex & Sonicate (5 mins at 25°C) Solvent->Sonicate Filter 4. Filter Solution (0.22 µm PTFE) Sonicate->Filter Analyze 5. LC-MS QC Analysis (T=0, 24h, 48h) Filter->Analyze

Fig 2. Self-validating workflow for preparing and analyzing compound stock solutions.

References

  • EvitaChem. "Buy 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (EVT-13662166)".
  • Testbook.com. "Physical and Chemical Properties of Phenol".
  • Grokipedia. "Hydrolysis of nitriles".
  • StudyGuides.com. "Nitrile (Chemistry) – Study Guide".
  • PubMed. "Role of Hansen solubility parameters in solid phase extraction".
  • Benchchem. "Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions".
  • Scribd. "Oxidation of Phenols to Quinones".

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A Comprehensive Technical Guide to the Synthesis of Substituted Hydroxyphenylacetonitriles

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Hydroxyphenylacetonitriles

Substituted hydroxyphenylacetonitriles are a pivotal class of chemical intermediates, holding significant value in the pharmaceutical, agrochemical, and fine chemical industries. Their molecular architecture, featuring a reactive nitrile group and a phenolic hydroxyl moiety on a benzene ring, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. Notably, they are key precursors to important active pharmaceutical ingredients (APIs). For instance, 4-hydroxyphenylacetonitrile is a building block for the intravenous anesthetic propanidid.[1] The chirality often introduced at the α-carbon in these structures further enhances their utility as intermediates for enantiomerically pure drugs. This guide offers an in-depth exploration of the primary synthetic routes to these valuable compounds, providing researchers, scientists, and drug development professionals with a detailed understanding of the methodologies, their underlying principles, and practical applications.

Core Synthetic Strategies

The synthesis of substituted hydroxyphenylacetonitriles can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired substitution pattern, scalability, and stereochemical requirements.

Cyanation of Hydroxybenzyl Alcohols

A direct and industrially viable method for the synthesis of hydroxyphenylacetonitriles involves the reaction of a substituted hydroxybenzyl alcohol with a cyanide source. This approach is advantageous as it often circumvents the need for protecting the phenolic hydroxyl group, which can add extra steps to a synthetic sequence.[2]

Mechanism and Key Considerations:

The reaction typically proceeds via the in situ formation of a reactive intermediate from the benzyl alcohol, which is then displaced by the cyanide anion. The use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is common and facilitates the reaction.[2][3] The cyanide source can be hydrogen cyanide (HCN) gas or an alkali metal cyanide like potassium cyanide (KCN), often in the presence of an acid such as glacial acetic acid to generate HCN in situ.[2]

Workflow for Cyanation of Hydroxybenzyl Alcohols:

cluster_reactants Reactants cluster_process Process cluster_products Products & Workup start Substituted Hydroxybenzyl Alcohol reaction Reaction at Elevated Temperature start->reaction cyanide Cyanide Source (HCN or KCN/Acid) cyanide->reaction solvent Polar Aprotic Solvent (e.g., DMSO) solvent->reaction workup Aqueous Workup & Extraction reaction->workup product Substituted Hydroxyphenylacetonitrile purification Crystallization or Chromatography workup->purification purification->product

Caption: General workflow for the synthesis of hydroxyphenylacetonitriles from hydroxybenzyl alcohols.

Experimental Protocol: Synthesis of 3-Methoxy-4-hydroxyphenylacetonitrile [2]

  • Reaction Setup: In a suitable reaction vessel, suspend 185g of 3-methoxy-4-hydroxybenzyl alcohol and 90g of potassium cyanide in 1,250 ml of dimethylsulfoxide.

  • Acid Addition: While stirring, add 80g of glacial acetic acid dropwise at 125°C over the course of 1 hour.

  • Reaction: Continue stirring the mixture for an additional 2 hours at 125°C.

  • Solvent Removal: Cool the reaction mixture to 90°C and distill off the dimethylsulfoxide under a water pump vacuum.

  • Workup: Stir the residue with 1,200 ml of water and 400 ml of chloroform. Separate the chloroform phase.

  • Extraction: Extract the aqueous phase with another 400 ml of chloroform.

  • Washing and Drying: Combine the chloroform phases, wash with water, and dry with anhydrous sodium sulfate.

  • Isolation: Remove the chloroform in vacuo. The residual oil is then seeded to induce crystallization.

  • Yield: This process can yield up to 88% of the theoretical amount of 3-methoxy-4-hydroxyphenylacetonitrile.

Nucleophilic Substitution of Hydroxybenzyl Halides

A classical and widely used laboratory-scale synthesis involves the nucleophilic substitution of a hydroxybenzyl halide with an alkali metal cyanide.[1] This method is generally straightforward and effective for a range of substituted phenols.

Mechanism and Key Considerations:

The reaction follows a typical SN2 pathway where the cyanide ion displaces the halide from the benzylic position. The choice of solvent is crucial, with polar aprotic solvents like methanol or ethanol being common. The addition of a catalyst, such as sodium iodide, can enhance the reaction rate by in situ conversion of a benzyl chloride to the more reactive benzyl iodide.[1]

Experimental Protocol: Synthesis of 4-Hydroxyphenylacetonitrile [1]

  • Reactant Preparation: Dissolve 71.3 g (0.5 mol) of 4-hydroxybenzyl chloride in 380 ml of methanol in a reaction flask.

  • Addition of Cyanide and Catalyst: Add 23.7 g (0.48 mol) of powdered sodium cyanide (98.6% purity) and 3.5 g (23 mmol) of sodium iodide as a catalyst.

  • Reaction: Stir the mixture under reflux for 15-20 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Filtration: After the reaction is complete, filter the hot mixture to remove any solid byproducts.

  • Crystallization: Cool the filtrate to 0°C to induce crystallization of the product.

  • Isolation and Drying: Collect the crystals by filtration and dry them to afford the final product.

  • Yield and Purity: This method can achieve yields between 94.2-97.7% with a purity of 98.6-98.8%.[1]

Cyanohydrin Formation from Hydroxybenzaldehydes

This route involves the addition of a cyanide source to a hydroxybenzaldehyde to form a cyanohydrin, which is an α-hydroxynitrile. This method can be performed using traditional chemical methods or, more elegantly, through biocatalysis.

A. Chemical Synthesis:

The chemical formation of cyanohydrins involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of the aldehyde.[4][5] The reaction is typically base-catalyzed to generate the cyanide anion from a source like HCN or an alkali metal cyanide.[5][6]

B. Enzymatic Synthesis:

A highly attractive alternative for the synthesis of chiral hydroxyphenylacetonitriles is the use of hydroxynitrile lyases (HNLs). These enzymes catalyze the asymmetric addition of hydrogen cyanide to aldehydes, often with high enantioselectivity.[7] This biocatalytic approach operates under mild reaction conditions and can produce enantiomerically pure cyanohydrins, which are valuable chiral building blocks.[7][8]

Mechanism of Enzymatic Cyanohydrin Formation:

cluster_reactants Reactants cluster_enzyme Enzymatic Reaction cluster_product Product aldehyde Substituted Hydroxybenzaldehyde hnl Hydroxynitrile Lyase (HNL) aldehyde->hnl hcn Hydrogen Cyanide (HCN) hcn->hnl product Enantiomerically Enriched (R)- or (S)-Hydroxymandelonitrile hnl->product conditions Aqueous Buffer (pH 3.5-5.5) Organic Co-solvent conditions->hnl

Caption: Enzymatic synthesis of chiral hydroxymandelonitriles using hydroxynitrile lyases (HNLs).

Experimental Protocol: Enzymatic Synthesis of (R)-4-hydroxymandelonitrile [8]

  • Reaction System: The reaction is carried out in a biphasic system consisting of an aqueous buffer (pH 5.5) and an organic solvent such as methyl tert-butyl ether.

  • Reactant Addition: 4-hydroxybenzaldehyde is dissolved in the organic phase.

  • Enzyme Preparation: The hydroxynitrile lyase from Prunus amygdalus is dissolved in the aqueous buffer.

  • Reaction: The two phases are mixed and stirred to facilitate the reaction. The enzyme catalyzes the conversion of 4-hydroxybenzaldehyde and hydrogen cyanide (formed in situ) into (R)-4-hydroxymandelonitrile.

  • Monitoring and Yield: The reaction can achieve a 90% conversion of 4-hydroxybenzaldehyde with a 95% enantiomeric excess of the (R)-enantiomer.[8]

Strecker Synthesis

The Strecker synthesis is a classic multi-component reaction that produces α-aminonitriles from an aldehyde, ammonia, and cyanide, which can then be hydrolyzed to the corresponding α-amino acid.[9][10][11] By using a substituted hydroxybenzaldehyde as the starting material, this method can be adapted to produce hydroxyphenylacetonitrile derivatives, specifically α-amino-hydroxyphenylacetonitriles.

Mechanism and Key Considerations:

The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of cyanide to the imine to form the α-aminonitrile.[9][12] The reaction is typically carried out in an aqueous medium.

General Workflow for Strecker Synthesis:

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Substituted Hydroxybenzaldehyde imine Iminium Ion aldehyde->imine ammonia Ammonia (NH3) ammonia->imine cyanide Cyanide Source (e.g., KCN) aminonitrile α-Amino- hydroxyphenylacetonitrile cyanide->aminonitrile imine->aminonitrile

Caption: Simplified workflow for the Strecker synthesis of α-aminohydroxyphenylacetonitriles.

Modern Catalytic Methods: Nickel-Catalyzed Cyanation of Phenol Derivatives

Recent advancements in organometallic catalysis have led to the development of more environmentally friendly methods for the synthesis of aryl nitriles. Nickel-catalyzed cyanation of phenol derivatives, such as aryl carbamates and pivalates, using less toxic cyanide sources like aminoacetonitriles or zinc cyanide (Zn(CN)₂) represents a significant step forward.[13][14][15][16]

Mechanism and Key Considerations:

These reactions typically involve the oxidative addition of a nickel(0) complex to the C-O bond of the phenol derivative, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile.[13][16] The choice of ligand for the nickel catalyst is critical for achieving high yields.[13]

Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Advantages Disadvantages
Cyanation of Hydroxybenzyl Alcohols Substituted hydroxybenzyl alcoholsHCN or KCN/acid, DMSODirect, avoids protection, good yieldsUse of highly toxic HCN, high temperatures
Nucleophilic Substitution of Hydroxybenzyl Halides Substituted hydroxybenzyl halidesNaCN or KCN, alcohol solventStraightforward, high yields, common lab methodHalide starting material may not be readily available
Cyanohydrin Formation (Chemical) Substituted hydroxybenzaldehydesKCN/acidUtilizes readily available aldehydesRacemic product, use of toxic cyanide
Cyanohydrin Formation (Enzymatic) Substituted hydroxybenzaldehydesHydroxynitrile Lyase (HNL), HCNHigh enantioselectivity, mild conditionsEnzyme cost and stability can be a factor
Strecker Synthesis Substituted hydroxybenzaldehydesNH₃, KCNOne-pot synthesis of α-amino nitrilesProduces α-amino substituted products
Nickel-Catalyzed Cyanation Phenol derivatives (e.g., carbamates)Ni catalyst, ligand, less toxic cyanide sourceMilder conditions, avoids highly toxic cyanidesCatalyst and ligand costs, substrate scope can be limited

Conclusion

The synthesis of substituted hydroxyphenylacetonitriles is a well-established field with a diverse array of available methodologies. Traditional routes, such as the cyanation of hydroxybenzyl alcohols and halides, remain valuable for their high yields and scalability. For the synthesis of chiral hydroxyphenylacetonitriles, enzymatic methods utilizing hydroxynitrile lyases offer unparalleled enantioselectivity under mild conditions. Furthermore, the development of modern catalytic methods, such as nickel-catalyzed cyanation, is paving the way for more sustainable and environmentally benign synthetic strategies. The selection of the optimal synthetic route will depend on a careful consideration of the specific target molecule, required scale, stereochemical considerations, and available resources. This guide provides a solid foundation for researchers to navigate these choices and successfully synthesize these important chemical intermediates.

References

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The Reactivity Profile of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3-Bromo-5-hydroxyphenyl)acetonitrile is a highly versatile bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule features a benzylic nitrile (-CH₂CN), a meta-bromo substituent, and a meta-hydroxyl group. This whitepaper dissects the specific reactivity of the nitrile moiety, detailing how the electronic and steric environment of the substituted aromatic ring dictates experimental design and mechanistic pathways.

Structural & Electronic Profiling

The reactivity of the nitrile group in this substrate is governed by three critical structural factors:

  • Benzylic Activation: The -CH₂- protons are highly acidic due to the electron-withdrawing nature of both the adjacent nitrile (via inductive and resonance effects) and the phenyl ring. This facilitates alpha-functionalization but also increases the risk of unwanted base-catalyzed condensation side reactions.

  • Phenolic Interference: The free hydroxyl group (pKa ~9.5) is a reactive nucleophile and an acidic proton source. It will rapidly quench hydridic reducing agents (e.g., LiAlH₄) and organometallic reagents (e.g., Grignard reagents), requiring careful stoichiometric adjustments[1].

  • Halogen Stability: The meta-bromo group is generally stable to standard nitrile reduction and hydrolysis conditions but can undergo competitive oxidative addition if transition-metal catalysis is employed for decyanative coupling[2].

Primary Reactivity Pathways

Reductive Transformations (Nitrile to Primary Amine)

Converting the nitrile to a phenethylamine derivative requires careful selection of the reducing agent. While Lithium Aluminum Hydride (LiAlH₄) is a standard reagent for nitrile reduction, its strongly basic nature leads to immediate deprotonation of the phenol, forming an insoluble phenoxide salt that can stall the reaction and trap the substrate[3].

Causality-Driven Solution: Electrophilic reducing agents like Borane-Tetrahydrofuran (BH₃-THF) or Ammonia Borane (NH₃-BH₃) are superior[4]. Borane coordinates directly to the nitrile nitrogen, activating the C≡N bond for hydride delivery. While the phenol will consume one equivalent of BH₃ to form a borate ester (evolving H₂ gas), providing a stoichiometric excess ensures complete reduction of the nitrile.

Hydrolytic Pathways (Nitrile to Carboxylic Acid)

Hydrolysis of the benzylic nitrile yields 2-(3-Bromo-5-hydroxyphenyl)acetic acid. This transformation proceeds via an amide intermediate and can be achieved via acid or base catalysis[5].

Causality-Driven Solution: Acid-catalyzed hydrolysis (e.g., 75% H₂SO₄) is strongly preferred for this specific substrate[6]. Base-catalyzed hydrolysis requires harsh reflux in aqueous NaOH, which deprotonates the phenol to an electron-rich phenoxide. This phenoxide is highly susceptible to aerobic oxidation at elevated temperatures, often resulting in dark, tarry polymeric degradation products. Acidic conditions keep the phenol protonated and stable while effectively protonating the nitrile nitrogen to drive nucleophilic attack by water[7].

Nucleophilic Additions

Addition of Grignard (R-MgBr) or organolithium (R-Li) reagents to the nitrile yields ketones after aqueous hydrolysis[8]. Because the phenolic proton will instantly destroy one equivalent of the organometallic reagent, the hydroxyl group must either be pre-protected (e.g., as a TBS ether) or the reaction must be run with a strict >2.0 molar equivalent excess of the nucleophile.

Quantitative Data Summary

TransformationReagents & ConditionsMajor ProductExpected YieldKey Mechanistic Consideration
Reduction BH₃-THF (3.0 eq), THF, 65°C, 12h2-(3-Bromo-5-hydroxyphenyl)ethan-1-amine75-85%Excess BH₃ compensates for phenol quenching.
Reduction (Green) NH₃-BH₃ (1.2 eq), Et₂O, 120°C (Sealed)2-(3-Bromo-5-hydroxyphenyl)ethan-1-amine80-90%Thermal decomposition forms active aminodiborane.
Acid Hydrolysis 75% H₂SO₄, Reflux, 2h2-(3-Bromo-5-hydroxyphenyl)acetic acid78-85%Prevents aerobic oxidation of the phenol.
Base Hydrolysis 5M NaOH, Reflux, 12h2-(3-Bromo-5-hydroxyphenyl)acetic acid<40%High degree of oxidative degradation observed.

Visualizations

ReactivityMap SM 2-(3-Bromo-5-hydroxyphenyl) acetonitrile Red Reduction (BH3-THF or NH3-BH3) SM->Red Hyd Hydrolysis (75% H2SO4, Reflux) SM->Hyd Nuc Nucleophilic Addition (R-MgBr / R-Li) SM->Nuc Amine Primary Amine (Phenethylamine deriv.) Red->Amine Acid Carboxylic Acid (Phenylacetic acid deriv.) Hyd->Acid Ketone Ketone (Requires OH Protection) Nuc->Ketone

Overview of primary reactivity pathways for the benzylic nitrile group.

ReductionWorkflow Prep 1. Substrate Prep (Dry THF, 0°C) Add 2. BH3-THF Addition (Dropwise, Vent H2) Prep->Add Heat 3. Reflux (65°C, 12h) Add->Heat Quench 4. Acid Quench (MeOH/HCl, 0°C) Heat->Quench Workup 5. Basic Workup (pH 9-10, Extraction) Quench->Workup

Step-by-step workflow for the borane-mediated reduction of the nitrile group.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Selective Borane-Mediated Reduction to Primary Amine

Principle: Utilizing electrophilic borane to reduce the nitrile while managing the acidic phenol through stoichiometric excess.

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile in 50 mL of anhydrous THF. Cool to 0°C using an ice bath.

  • Reagent Addition: Slowly add 35.0 mL of a 1.0 M solution of BH₃-THF (35.0 mmol, 3.5 eq) dropwise via syringe.

    • Self-Validation Check: Observe immediate, controlled effervescence. This is H₂ gas evolving as the BH₃ reacts with the phenolic -OH to form a borate ester. Wait for gas evolution to cease before proceeding.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction to 65°C for 12 hours.

  • Quench: Cool the mixture to 0°C. Carefully add 15 mL of Methanol, followed by 10 mL of 2M HCl.

    • Causality: Methanolysis breaks down the highly stable amine-borane complex and hydrolyzes the phenolic borate ester, liberating the free amine hydrochloride and phenol.

  • Workup: Concentrate the mixture under reduced pressure. Basify the aqueous residue to pH 9-10 using saturated aqueous Na₂CO₃, and extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the crude amine.

Protocol B: Acid-Catalyzed Hydrolysis to Carboxylic Acid

Principle: Protonation of the nitrile nitrogen to drive aqueous nucleophilic attack, avoiding basic conditions that oxidatively degrade the phenol[6].

  • Acid Preparation: Carefully prepare 50 mL of 75% (v/v) H₂SO₄ by adding concentrated H₂SO₄ to deionized water at 0°C.

  • Reaction: Add 10.0 mmol of the nitrile substrate to the acidic solution. Equip with a reflux condenser and heat to 110°C (gentle reflux) for 2 hours.

    • Self-Validation Check: The initial suspension will gradually become a homogeneous solution as the polar amide intermediate forms, followed by the precipitation of the highly insoluble carboxylic acid upon cooling.

  • Isolation: Pour the cooled reaction mixture over 100 g of crushed ice. The product, 2-(3-Bromo-5-hydroxyphenyl)acetic acid, will precipitate as a white/off-white solid.

  • Purification: Collect via vacuum filtration, wash with cold deionized water until the filtrate is pH neutral, and dry under high vacuum.

References

  • Nitrile to Amine - Common Conditions . Common Organic Chemistry. Available at:[Link]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane . Organic Chemistry Portal / J. Org. Chem. 2022. Available at:[Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid . Chemistry Steps. Available at:[Link]

  • Nickel-Catalyzed Decyanative Reductive Coupling of Benzyl Nitriles with Aryl Chlorides . Organic Letters (ACS Publications). Available at:[Link]

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A Guide to the Safe Handling of Brominated Aromatic Compounds in Research and Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Brominated aromatic compounds are a cornerstone of modern synthetic chemistry, finding extensive use as flame retardants, reaction intermediates, and building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. Their utility, however, is matched by a range of potential health and environmental hazards that demand a comprehensive and rigorous approach to safety.[1] Compounds like Polybrominated Diphenyl Ethers (PBDEs) are recognized as persistent organic pollutants, highlighting the need for careful management.[1] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle these materials responsibly, grounding every recommendation in the principles of chemical reactivity, toxicology, and risk mitigation. The focus is not merely on following procedures, but on understanding the causality behind them to foster a proactive safety culture.

Hazard Identification and Risk Assessment: A Multi-faceted Perspective

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Brominated aromatic compounds present risks that span chemical reactivity, acute and chronic toxicity, and long-term environmental persistence.

Physicochemical Properties and Reactivity

At their core, the hazards of brominated aromatic compounds are dictated by the interplay between the aromatic ring and the bromine substituents.

  • Reactivity: While generally more stable than their iodinated counterparts, the carbon-bromine bond can participate in a variety of reactions. They can be reactive towards strong bases, nucleophiles, and reducing agents. Elemental bromine, often used in their synthesis, is highly reactive and corrosive, reacting violently with materials like methanol, ethanol, aldehydes, and many metals.[2][3]

  • Thermal Decomposition: A significant and often underestimated hazard is the generation of toxic byproducts upon heating. Incomplete combustion or pyrolysis of materials containing brominated flame retardants can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs).[4][5]

Toxicology: Understanding the Biological Impact

Exposure to brominated aromatic compounds can lead to a range of adverse health effects, with the specific outcomes dependent on the compound's structure, the route of exposure, and the dose.

  • Routes of Exposure: The primary routes of exposure in a laboratory setting are inhalation of dusts or vapors, dermal (skin) contact, and accidental ingestion.[6][7] The skin provides a potential pathway for systemic absorption, making dermal protection critical.[7]

  • Acute Toxicity: Acute exposure to high concentrations can cause immediate irritation to the respiratory system, skin, and eyes.[8] Ingestion can lead to severe gastrointestinal tract damage.[8][9] Symptoms of acute inhalation exposure can include coughing, chest pain, and shortness of breath, potentially leading to pulmonary edema in severe cases.[3][8]

  • Chronic Toxicity and Systemic Effects: The long-term risks associated with many brominated aromatics are of significant concern. Their lipophilic (fat-soluble) nature allows them to bioaccumulate in adipose tissues.[10]

    • Endocrine Disruption: Many PBDEs are known endocrine disruptors, capable of interfering with the body's hormonal systems.[1][10] They can disrupt thyroid hormone balance, which is critical for neurodevelopment and metabolism.[6][10]

    • Neurotoxicity: Developmental neurotoxicity is a key concern, with studies showing that exposure to certain PBDEs can lead to measurable developmental problems in children.[10]

    • Genotoxicity and Carcinogenicity: Some brominated compounds have shown evidence of genotoxicity (damage to DNA).[11] While the carcinogenic potential varies, some are treated as potential carcinogens.[1]

The diagram below illustrates the logical flow from exposure to potential long-term health effects, emphasizing the importance of preventing the initial exposure.

Caption: Logical flow from exposure routes to potential health outcomes.

The Hierarchy of Controls: A Proactive Safety Strategy

Effective chemical safety relies on a multi-layered approach known as the hierarchy of controls. The most effective measures involve engineering solutions that remove the hazard at its source, while personal protective equipment (PPE) serves as the final barrier.

Engineering and Administrative Controls

These controls are designed to minimize exposure by modifying the work environment and establishing standardized procedures.

  • Ventilation and Fume Hoods: All work with brominated aromatic compounds, especially volatile ones or those that can form dusts, must be conducted in a certified chemical fume hood.[12][13] This is the single most important engineering control to prevent inhalation exposure.

  • Designated Work Areas: Establish designated areas for handling highly toxic or potent brominated aromatics.[14] This practice helps contain contamination and simplifies cleanup procedures. Signage should clearly indicate the hazards present.

  • Standard Operating Procedures (SOPs): Researchers must develop detailed SOPs for all procedures involving these chemicals.[15] SOPs should cover every step from preparation and handling to waste disposal and emergency response.

Personal Protective Equipment (PPE)

PPE is not a substitute for robust engineering controls but is essential for protecting against residual risks and in the event of a spill or splash.[16] The choice of PPE must be tailored to the specific compound and task.[17]

PPE CategorySpecification and Rationale
Eye & Face Protection Chemical splash goggles are mandatory.[18] A face shield should be worn over the goggles when there is a significant risk of splashes, such as during transfers of larger quantities or reactions under pressure.[8]
Hand Protection Double-gloving is recommended. The choice of glove material is critical. Nitrile gloves offer good general protection, but for prolonged exposure or work with specific solvents, a more resistant material like Viton® or a laminate glove may be necessary. Always check the manufacturer's glove compatibility chart for the specific chemical being used.[18]
Body Protection A flame-resistant lab coat should be worn and kept fully fastened.[13] For handling large quantities or in situations with a high splash potential, a chemical-resistant apron or a full protective suit may be required.[17][18]
Respiratory Protection Respiratory protection is generally not required when work is conducted within a properly functioning fume hood.[8] However, in the case of a large spill or a ventilation failure, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary.[18]
Foot Protection Closed-toe shoes made of a non-porous material are required in all laboratory areas.[12]

Standard Operating Protocol: A Step-by-Step Workflow for Safe Handling

This section outlines a general protocol for a typical laboratory-scale synthesis experiment involving a solid brominated aromatic compound.

Objective: To perform a reaction using a brominated aromatic starting material, followed by an aqueous workup and extraction.

1. Preparation and Pre-Reaction Checklist:

  • Review SDS: Read the Safety Data Sheet (SDS) for all reactants, solvents, and potential products.[19]
  • Verify Engineering Controls: Confirm that the fume hood is operational and has a valid certification.
  • Assemble PPE: Don all required PPE as specified in the table above (goggles, lab coat, double gloves).
  • Prepare Spill Kit: Ensure a chemical spill kit appropriate for the scale of the reaction is readily accessible.
  • Designate Waste Containers: Prepare clearly labeled, closed waste containers for solid and liquid waste streams.

2. Weighing and Transfer:

  • Perform all weighings of solid brominated aromatics within the fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.
  • Use a disposable weighing boat or paper. After transfer to the reaction vessel, rinse the boat with a small amount of the reaction solvent and add the rinsing to the vessel to ensure complete transfer and decontaminate the boat.
  • Dispose of the contaminated weighing boat immediately into the designated solid waste container.

3. Reaction and Workup:

  • Conduct the reaction within the fume hood, behind the sash.
  • Continuously monitor the reaction for any unexpected changes in temperature or pressure.
  • Upon completion, perform all quenching, workup, and extraction steps within the fume hood.
  • Keep all flasks and separatory funnels stoppered to prevent the release of vapors.

4. Post-Procedure Cleanup:

  • Decontaminate all glassware and equipment used. A triple rinse with an appropriate solvent is a common practice.
  • Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.
  • Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.
  • Wash hands thoroughly with soap and water after leaving the laboratory area.[9]

The following workflow diagram visualizes this standard operating protocol.

Caption: A typical experimental workflow for handling brominated aromatics.

Storage and Waste Management

Proper storage and disposal are critical to prevent accidental releases and ensure regulatory compliance.

Chemical Storage
  • Segregation: Store brominated aromatic compounds in a cool, dry, well-ventilated area. They must be segregated from incompatible materials, particularly strong oxidizing agents, reducing agents, and reactive metals (e.g., sodium, aluminum, potassium).[3][19]

  • Labeling: All containers must be clearly labeled with the chemical identity and primary hazard warnings, in accordance with OSHA's Hazard Communication Standard.[14][20]

  • Secondary Containment: Use secondary containers (such as a tray or bin) to contain any potential leaks or spills.[3]

Waste Disposal
  • Do Not Dispose Down the Drain: Brominated aromatic compounds and their solutions must never be disposed of down the sink.[21]

  • Waste Segregation: Maintain separate, clearly labeled waste containers for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Disposal Methods: Disposal must be handled through a licensed hazardous waste management company.[22] Common disposal methods for brominated waste include:

    • Incineration: High-temperature incineration at a specialized facility equipped with scrubbers to handle acidic gases (like HBr) and prevent the formation of PBDD/Fs.[5][22]

    • Neutralization: In some specific cases, bromine-containing waste can be treated with a reducing agent like sodium bisulfite or sodium thiosulfate, but this should only be done by trained personnel following a validated procedure.[22]

Emergency Procedures: Planning for the Unexpected

Despite the best precautions, accidents can happen. A well-rehearsed emergency plan is essential.

Spill Response

The response to a spill depends on its size and location.

  • Small Spill (inside a fume hood):

    • Alert nearby personnel.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Scoop the absorbed material into a labeled waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spill (outside a fume hood):

    • Evacuate: Immediately evacuate the area and alert others.

    • Isolate: Close the doors to the laboratory and prevent re-entry.

    • Report: Contact the institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[3]

First Aid for Exposure

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the victim to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[21]

  • Dermal (Skin) Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[23][24] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[21][23] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[23] Rinse the mouth with water and seek immediate medical attention.[3]

The following decision tree provides a clear guide for responding to a chemical spill.

Spill_Response_Decision_Tree Spill Chemical Spill Occurs InHood Is the spill contained within the fume hood? Spill->InHood IsSmall Is the spill small and manageable based on your training? InHood->IsSmall Yes Evacuate EVACUATE THE AREA. Alert others and prevent entry. InHood->Evacuate No Cleanup Alert others. Use spill kit to absorb and contain. Place waste in labeled container. IsSmall->Cleanup Yes IsSmall->Evacuate No Decon Decontaminate the area. Cleanup->Decon End Procedure Complete Decon->End CallEHS Contact EHS/Emergency Response. Provide details of the spill. Evacuate->CallEHS CallEHS->End

Caption: Decision tree for chemical spill response in a laboratory setting.

Conclusion

The safe handling of brominated aromatic compounds is an exercise in diligence, foresight, and a fundamental respect for the chemical and toxicological properties of the materials. By implementing a robust safety framework built on the hierarchy of controls—from certified fume hoods to the correct choice of personal protective equipment—researchers can mitigate the risks associated with these valuable compounds. Adherence to detailed standard operating procedures, proper waste management, and a prepared emergency response plan are not just regulatory requirements; they are integral components of responsible scientific practice.

References

  • Polybrominated Diphenyl Ethers (PBDEs): New Pollutants–Old Diseases. (2003).
  • Protective equipment and measures when handling chemicals - Workplace Safety. (2026). EcoOnline.
  • (PDF) Exposure and Toxicity of Polybrominated Diphenyl Ethers: A Mini Review. (2026).
  • Toxic Effects and Mechanisms of Polybromin
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). Servier.
  • Genotoxicity of Several Polybrominated Diphenyl Ethers (PBDEs) and Hydroxylated PBDEs, and Their Mechanisms of Toxicity. (2011).
  • Toxicity of polybrominated diphenyl ethers (PBDEs) on rodent male reproductive system: A systematic review and meta-analysis of randomized control studies. (2020). PubMed.
  • 5 Types of PPE for Hazardous Chemicals. (2022).
  • Personal Protective Equipment (PPE). (2026). CHEMM.
  • BROMINE - CAMEO Chemicals. (n.d.). NOAA.
  • bromine. (2024). EPA.
  • Hazardous chemicals - personal protective equipment (PPE). (2022). NT WorkSafe.
  • Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024).
  • Bromine: incident management. (2022). GOV.UK.
  • Safety D
  • What is bromine and what are the safe disposal and recycling methods?. (2025). Ideal Response.
  • Where can I find handling precautions to work with brominated flame retardants?. (2016).
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).
  • OSHA Technical Manual (OTM) - Section II: Chapter 2. (2014).
  • Safety D
  • 1910.1028 - Benzene. (n.d.).
  • LCSS: BROMINE. (n.d.).
  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. (n.d.).
  • Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical w
  • Safe Handling of Chemicals. (n.d.). Environmental Health and Safety, University of Maryland.
  • BROMINE BROMINE - Safety Handbook. (n.d.). icl-group-sustainability.com.
  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. (2023). MDPI.
  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023). Aerosol and Air Quality Research.
  • The OSHA Chemical Storage Requirements. (2022).
  • Chemical Hazards and Toxic Substances - Overview. (n.d.).

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Methodological & Application

Protocol for the synthesis of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile from 3,5-dibromophenol

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: A comprehensive, self-validating protocol for the six-step synthesis of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile from 3,5-dibromophenol.

Executive Summary

2-(3-Bromo-5-hydroxyphenyl)acetonitrile is a highly versatile bifunctional building block frequently utilized in the development of active pharmaceutical ingredients (APIs), including kinase inhibitors and BET bromodomain antagonists. The presence of orthogonal reactive sites—a phenol, an aryl bromide, and an aliphatic nitrile—allows for divergent functionalization via cross-coupling, alkylation, and nucleophilic addition.

This application note details a robust, scalable six-step synthetic route starting from commercially available 3,5-dibromophenol. The protocol emphasizes mechanistic causality, chemoselectivity, and rigorous functional group tolerance.

Strategic Route Design

The retrosynthetic logic dictates that the phenolic hydroxyl group must be protected early to prevent the acidic proton from quenching the organolithium intermediate during the critical halogen-metal exchange step[1]. Benzyl (Bn) protection is selected for its stability to strong bases and nucleophiles, and its facile orthogonal removal via Lewis acid cleavage at the final stage.

G SM 3,5-Dibromophenol Step1 O-Benzylation (BnBr, K2CO3, Acetone) SM->Step1 Int1 1-(Benzyloxy)-3,5-dibromobenzene Step1->Int1 Step2 Halogen-Metal Exchange (n-BuLi, DMF, -78 °C) Int1->Step2 Int2 3-(Benzyloxy)-5-bromobenzaldehyde Step2->Int2 Step3 Carbonyl Reduction (NaBH4, MeOH) Int2->Step3 Int3 3-(Benzyloxy)-5-bromobenzyl alcohol Step3->Int3 Step4 Benzylic Halogenation (PBr3, DCM) Int3->Step4 Int4 3-(Benzyloxy)-5-bromobenzyl bromide Step4->Int4 Step5 Nucleophilic Cyanation (NaCN, DMSO) Int4->Step5 Int5 2-(3-(Benzyloxy)-5-bromophenyl)acetonitrile Step5->Int5 Step6 Ether Cleavage (BBr3, DCM) Int5->Step6 Target 2-(3-Bromo-5-hydroxyphenyl)acetonitrile Step6->Target

Fig 1: Six-step synthetic workflow from 3,5-dibromophenol to the target nitrile.

Quantitative Reaction Metrics

StepTransformationReagents / SolventTemp (°C)Expected YieldKey Analytical Marker (1H NMR)
1 ProtectionBnBr, K₂CO₃, Acetone2595-98%~5.05 ppm (s, 2H, O-CH₂)
2 Formylationn-BuLi, DMF, THF-78 to 2575-85%~9.90 ppm (s, 1H, CHO)
3 ReductionNaBH₄, MeOH0 to 2590-95%~4.65 ppm (s, 2H, CH₂-OH)
4 HalogenationPBr₃, DCM0 to 2585-90%~4.40 ppm (s, 2H, CH₂-Br)
5 CyanationNaCN, DMSO4080-88%~3.75 ppm (s, 2H, CH₂-CN)
6 DeprotectionBBr₃, DCM-78 to 2570-80%Disappearance of Bn signals

Experimental Protocols & Mechanistic Insights

Step 1: O-Benzylation of 3,5-Dibromophenol

Mechanistic Rationale: The phenolic proton (pKa ~9.5) is easily deprotonated by a mild base (K₂CO₃) to form a highly nucleophilic phenoxide anion. This undergoes a rapid Sₙ2 displacement with benzyl bromide. Benzyl ethers are highly stable to the strongly basic organolithium reagents used in Step 2[1]. Protocol:

  • Charge a flame-dried round-bottom flask with 3,5-dibromophenol (1.0 equiv) and anhydrous acetone (2 mL/mmol).

  • Add K₂CO₃ (1.5 equiv) and stir for 15 minutes to initiate phenoxide formation.

  • Add benzyl bromide (1.1 equiv) dropwise. Stir the heterogeneous mixture at room temperature for 16 hours[2].

  • Filter the mixture through a Celite® pad to remove inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Purify via flash chromatography (silica, 10% EtOAc/hexanes) to afford 1-(benzyloxy)-3,5-dibromobenzene as a colorless oil.

Step 2: Regioselective Halogen-Metal Exchange and Formylation

Mechanistic Rationale: Treatment of the dibromoarene with n-butyllithium at cryogenic temperatures (-78 °C) drives a halogen-metal exchange, driven by the formation of the more stable aryllithium species compared to the aliphatic alkyllithium. Strict temperature control is critical to prevent benzyne formation or double-lithiation. Quenching with N,N-dimethylformamide (DMF) yields a tetrahedral hemiaminal intermediate that collapses upon aqueous workup to reveal the aldehyde. Protocol:

  • Dissolve 1-(benzyloxy)-3,5-dibromobenzene (1.0 equiv) in anhydrous THF (10 mL/mmol) under an argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete mono-lithiation[2].

  • Add anhydrous DMF (1.5 equiv) in one portion. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 30 minutes.

  • Quench vigorously with 10% aqueous KH₂PO₄. Extract with diethyl ether (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via chromatography to yield 3-(benzyloxy)-5-bromobenzaldehyde.

Step 3: Carbonyl Reduction

Mechanistic Rationale: Sodium borohydride (NaBH₄) is a mild hydride donor that chemoselectively reduces the aldehyde to a primary alcohol. The aryl bromide and benzyl ether remain completely unaffected under these conditions. Protocol:

  • Dissolve 3-(benzyloxy)-5-bromobenzaldehyde (1.0 equiv) in methanol (5 mL/mmol) and cool to 0 °C.

  • Add NaBH₄ (1.2 equiv) portion-wise to manage the evolution of hydrogen gas.

  • Stir at 0 °C for 1 hour, then warm to room temperature until TLC indicates complete consumption of the starting material.

  • Quench with saturated aqueous NH₄Cl. Remove methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (DCM). Dry and concentrate to afford 3-(benzyloxy)-5-bromobenzyl alcohol, which is typically pure enough for the next step without chromatography.

Step 4: Benzylic Halogenation

Mechanistic Rationale: Phosphorus tribromide (PBr₃) converts the primary alcohol into a benzylic bromide. The reaction proceeds via the formation of a phosphite ester intermediate, which is subsequently displaced by the released bromide ion in an Sₙ2 fashion. Protocol:

  • Dissolve 3-(benzyloxy)-5-bromobenzyl alcohol (1.0 equiv) in anhydrous DCM (5 mL/mmol) under argon and cool to 0 °C.

  • Add PBr₃ (0.4 equiv; note that 1 mole of PBr₃ can theoretically halogenate 3 moles of alcohol) dropwise.

  • Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Carefully quench with ice water. Separate the layers and wash the organic phase with saturated NaHCO₃ and brine.

  • Dry over MgSO₄, filter, and concentrate to yield 3-(benzyloxy)-5-bromobenzyl bromide. Use immediately or store at -20 °C, as benzylic bromides can be unstable.

Step 5: Nucleophilic Cyanation

Mechanistic Rationale: The displacement of the benzylic bromide by cyanide is a classic Sₙ2 reaction. Dimethyl sulfoxide (DMSO) is the optimal solvent here; as a polar aprotic solvent, it strongly solvates the sodium cation but leaves the cyanide anion "naked" and highly nucleophilic, drastically accelerating the reaction rate and minimizing side reactions[3]. Protocol:

  • Safety Note: NaCN is highly toxic. Perform all operations in a dedicated fume hood with appropriate antidotes available.

  • Suspend NaCN (1.5 equiv) in anhydrous DMSO (3 mL/mmol) and heat to 40 °C.

  • Add a solution of 3-(benzyloxy)-5-bromobenzyl bromide (1.0 equiv) in DMSO dropwise.

  • Stir at 40 °C for 2-4 hours. The reaction is typically rapid[3].

  • Cool to room temperature and dilute extensively with water to solubilize the DMSO.

  • Extract with diethyl ether (3x). Wash the combined organics with brine (to remove residual DMSO), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate 2-(3-(benzyloxy)-5-bromophenyl)acetonitrile.

Step 6: Global Deprotection (Ether Cleavage)

Mechanistic Rationale: Boron tribromide (BBr₃) is a strong Lewis acid that coordinates to the oxygen atom of the benzyl ether. Subsequent nucleophilic attack by a bromide ion cleaves the C-O bond. BBr₃ is chosen over catalytic hydrogenation (Pd/C, H₂) because hydrogenation would likely reduce the aliphatic nitrile and potentially cause hydrodebromination of the aryl bromide. Protocol:

  • Dissolve 2-(3-(benzyloxy)-5-bromophenyl)acetonitrile (1.0 equiv) in anhydrous DCM (10 mL/mmol) under argon and cool to -78 °C.

  • Add BBr₃ (1.0 M in DCM, 1.5 equiv) dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Re-cool to 0 °C and carefully quench by the dropwise addition of methanol (to destroy excess BBr₃), followed by water.

  • Extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the final target, 2-(3-Bromo-5-hydroxyphenyl)acetonitrile .

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, Inc. Available at:[Link][1]

  • Parham, W. E.; Piccirilli, R. M. Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. J. Org. Chem. 1977, 42, 2, 257–260. Available at:[Link]

  • Le Bras, G. et al. Synthesis of Reblastatin, Autolytimycin, and Non-Benzoquinone Analogues: Potent Inhibitors of Heat Shock Protein 90. J. Org. Chem. 2010, 75, 12, 4048–4055. Available at:[Link][2]

Sources

Application Note: Divergent Synthesis of Novel Heterocycles Using 2-(3-Bromo-5-hydroxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

In modern drug discovery, the rapid assembly of complex heterocyclic scaffolds relies heavily on polyreactive building blocks. 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (CAS 1261615-66-0) is a highly functionalized intermediate that serves as an orthogonal reactivity hub.

Because its three reactive moieties (–CH₂CN, –Br, –OH) are situated in a 1,3,5-meta relationship on the phenyl ring, direct intramolecular cyclization between these groups to form standard fused carbocycles is geometrically precluded. Instead, this molecule acts as a multivalent anchor, where each functional group can be independently targeted to synthesize complex pendant heterocycles without cross-interference.

Mechanistic Rationale & Orthogonal Reactivity

The synthetic utility of this building block stems from the distinct electronic and steric properties of its functional groups:

  • The Acetonitrile Moiety (–CH₂CN): The α-protons are rendered highly acidic by the electron-withdrawing nitrile group and resonance stabilization from the phenyl ring. Deprotonation yields carbanions or dianions that undergo highly regioselective cyclizations with dihalides to form functionalized carbocycles[1]. Furthermore, the α-carbon can be oxidized to form 2-hydroxyimino derivatives, which act as critical precursors for polynitrogen heterocycles[2]. The electrophilic –CN carbon itself is susceptible to [3+2] cycloadditions and advanced C–N cross-coupling reactions[3].

  • The Hydroxyl Group (–OH): Acting as a strong electron-donating group, the phenol activates the ortho and para positions of the ring. It can be selectively O-alkylated or participate in tandem C–O bond formation reactions with arynes to yield oxygen heterocycles like coumarins and benzofurans[4].

  • The Bromo Group (–Br): The C–Br bond provides a reliable handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing the attachment of additional heterocyclic pharmacophores.

G Center 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (1,3,5-Substituted Hub) Br_Site Position 3: Bromo Group (Cross-Coupling) Center->Br_Site Pd/Au Catalysis OH_Site Position 5: Hydroxyl Group (O-Alkylation/Triflation) Center->OH_Site Base/Electrophile CN_Site Position 1: Nitrile Group ([3+2] Cycloaddition) Center->CN_Site Azides CH2_Site Position 1: Alpha-Carbon (Knoevenagel/Dianion) Center->CH2_Site Base/Aldehydes Heterocycle1 Pendant Heteroaryls (e.g., Thiophenes, Pyridines) Br_Site->Heterocycle1 Heterocycle3 3-Arylcoumarins (via 2-Imino Intermediates) OH_Site->Heterocycle3 Aryne Coupling Heterocycle2 Tetrazoles (Pharmacophore Isosteres) CN_Site->Heterocycle2 CH2_Site->Heterocycle3

Orthogonal reactivity pathways of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile for heterocycle synthesis.

Experimental Protocols: Self-Validating Workflows

Protocol A: Synthesis of 5-(3-Bromo-5-hydroxyphenyl)methyl-1H-tetrazole

Objective: Convert the nitrile group into a tetrazole, a metabolically stable bioisostere for carboxylic acids. Causality: The nitrile group serves as a dipolarophile. Sodium azide acts as a 1,3-dipole. Ammonium chloride is added to generate hydrazoic acid ( HN3​ ) in situ, which drives the [3+2] cycloaddition forward due to the thermodynamic stability of the resulting aromatic tetrazole ring.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add sodium azide ( NaN3​ , 3.0 eq) and ammonium chloride ( NH4​Cl , 3.0 eq). The excess is required to overcome the moderate electrophilicity of the benzyl nitrile.

  • Thermal Activation: Heat the mixture to 120 °C under an argon atmosphere for 14 hours.

  • Workup: Cool to room temperature, dilute with water (30 mL), and acidify to pH 2 using 1M HCl (Caution: Perform in a fume hood to avoid HN3​ gas exposure). Extract with ethyl acetate (3 × 20 mL).

  • Validation & QC Checkpoint:

    • IR Spectroscopy: Confirm the complete disappearance of the sharp –C≡N stretch at ~2250 cm⁻¹ and the appearance of a broad N–H stretch at 3200–3300 cm⁻¹.

    • NMR: The benzylic –CH₂– singlet will shift slightly downfield (~4.2 ppm in DMSO-d6) due to the electron-withdrawing tetrazole ring.

Protocol B: Synthesis of 3-(3-Bromo-5-hydroxyphenyl)coumarins

Objective: Construct a coumarin scaffold utilizing the acidic α-protons of the acetonitrile group. Causality: The addition of catalytic piperidine deprotonates the α-carbon, forming a nucleophilic carbanion that attacks the carbonyl carbon of salicylaldehyde (Knoevenagel condensation). The resulting intermediate undergoes intramolecular cyclization onto the nitrile, yielding a 2-imino-3-arylcoumarin, which is subsequently hydrolyzed to the target coumarin[4].

Workflow Step1 Deprotonation (Piperidine, EtOH) Step2 Knoevenagel Cond. (Salicylaldehyde) Step1->Step2 Step3 Cyclization (2-Iminocoumarin) Step2->Step3 Step4 Acidic Hydrolysis (HCl/H2O) Step3->Step4 QC QC: IR & NMR (C=O stretch) Step4->QC

Experimental workflow for the synthesis of 3-arylcoumarins via Knoevenagel condensation.

  • Condensation: Dissolve the starting material (1.0 eq) and salicylaldehyde (1.1 eq) in absolute ethanol (20 mL). Add piperidine (0.2 eq) dropwise.

  • Reflux: Heat the reaction to 80 °C for 5 hours. A precipitate of the 2-imino intermediate will typically form.

  • Hydrolysis: Add 3M HCl (10 mL) directly to the reaction mixture and reflux for an additional 2 hours to convert the imine to the coumarin ketone.

  • Validation & QC Checkpoint:

    • NMR: Look for the diagnostic coumarin C4–H singlet appearing highly deshielded at ~7.8–8.0 ppm.

    • Mass Spectrometry: Confirm the exact mass corresponding to the loss of NH3​ and the incorporation of the salicylaldehyde moiety.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the bromo-site with a pendant heteroaryl group (e.g., 3-pyridyl). Causality: Because the hydroxyl group is unprotected, an excess of mild base ( K2​CO3​ ) is used to generate the phenoxide anion. This prevents the free phenol from poisoning the Pd(0) catalyst during the oxidative addition of the C–Br bond.

  • Catalyst Activation: In a degassed Schlenk tube, combine the starting material (1.0 eq), 3-pyridinylboronic acid (1.2 eq), K2​CO3​ (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 15 mL).

  • Coupling: Heat at 90 °C for 10 hours.

  • Validation & QC Checkpoint:

    • LC-MS: Confirm the disappearance of the characteristic 1:1 isotopic doublet of the brominated starting material and the appearance of the cross-coupled product mass.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the orthogonal functionalization of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile.

Transformation PathwayTarget HeterocycleKey Reagents & CatalystsTemp (°C)Time (h)Expected Yield (%)
[3+2] Cycloaddition 5-Aryl-1H-tetrazole NaN3​ , NH4​Cl , DMF1201475 - 85
Knoevenagel / Cyclization 3-ArylcoumarinSalicylaldehyde, Piperidine, EtOH805 + 265 - 80
Suzuki-Miyaura Coupling Pendant HeteroarylHet-B(OH)₂, Pd(dppf)Cl2​ , K2​CO3​ 901070 - 90
Dianion Cyclization Functionalized CarbocycleDihalides, Strong Base (e.g., LDA)-78 to 254 - 850 - 70

References

  • Cyclization Reactions of Dianions in Organic Synthesis | Chemical Reviews - acs.org.
  • Gold-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides with Alkyl Nitriles or Silver Cyan
  • Copper(II)-Dioxygen Facilitated Activation of Nitromethane: Nitrogen Donors for the Synthesis of Substituted 2-Hydroxyimino-2-phenylacetonitriles and Phthalimides - nih.gov.
  • Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Form

Sources

Application Note: Screening 2-(3-Bromo-5-hydroxyphenyl)acetonitrile for Anticancer and Antioxidant Activity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics often relies on privileged scaffolds that exhibit polypharmacology. 2-(3-Bromo-5-hydroxyphenyl)acetonitrile represents a highly promising synthetic target, combining a bromophenol core with an acetonitrile moiety. Bromophenol derivatives, originally isolated from marine algae, are well-documented for their potent biological activities, particularly in oncology and oxidative stress management.

This application note provides a comprehensive, self-validating framework for screening the dual antioxidant and anticancer properties of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile. By integrating rigorous quality controls and elucidating the causality behind each experimental step, this guide ensures high-fidelity data generation for drug development professionals.

Molecular Rationale & Mechanistic Pathways

Structural Advantages

The biological efficacy of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile is driven by its unique structural components:

  • Phenolic Hydroxyl (-OH): Serves as the primary electron or hydrogen donor. The antioxidant capacity of phenolic compounds is heavily dependent on the number and position of hydroxyl groups, which neutralize reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms[1][2].

  • Bromine Substitution (-Br): Enhances the compound's lipophilicity, improving cellular membrane permeability. Halogenation is a proven strategy to increase the metabolic stability and target binding affinity of phenolic drugs.

  • Acetonitrile Group (-CH2CN): Provides a unique hydrogen-bonding acceptor site, differentiating it from natural marine bromophenols and potentially altering its kinase-binding profile in cancer cells.

Dual Mechanism of Action

In healthy tissues, bromophenols act as cytoprotective agents by scavenging free radicals[1]. However, in malignant cells, these derivatives frequently induce a paradoxical intracellular ROS burst. This overwhelms the tumor cell's altered redox baseline, triggering mitochondrial depolarization and ROS-mediated intrinsic apoptosis[3].

MOA cluster_antioxidant Antioxidant Pathway (Normal Cells) cluster_anticancer Anticancer Pathway (Tumor Cells) Compound 2-(3-Bromo-5-hydroxyphenyl)acetonitrile FreeRadicals Free Radicals Compound->FreeRadicals Neutralizes ROS Intracellular ROS Burst Compound->ROS Induces Scavenging Direct Scavenging (HAT/SET) FreeRadicals->Scavenging Protection Cellular Protection Scavenging->Protection Mito Mitochondrial Depolarization ROS->Mito Apoptosis Intrinsic Apoptosis Mito->Apoptosis

Fig 1. Dual mechanism of action: Radical scavenging in normal cells vs. ROS-mediated apoptosis.

Experimental Workflow

To accurately profile the compound, the screening is divided into two distinct phases: cell-free antioxidant evaluation and in vitro cell-based anticancer screening.

ScreeningWorkflow Start Compound Prep (DMSO Stock) Phase1 Phase 1: Antioxidant Start->Phase1 Phase2 Phase 2: Anticancer Start->Phase2 DPPH DPPH Assay (Cell-Free) Phase1->DPPH Data Data Synthesis & IC50 Calc DPPH->Data MTT MTT Assay (Viability) Phase2->MTT MTT->Data

Fig 2. High-throughput screening workflow for antioxidant and anticancer evaluation.

Protocol 1: Cell-Free Antioxidant Screening (DPPH Assay)

Causality & Rationale

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for evaluating the direct radical scavenging ability of phenolic compounds[2]. DPPH is a stable free radical exhibiting a deep purple color with maximum absorption at 517 nm. When the phenolic -OH of the test compound donates a hydrogen atom, DPPH is reduced to a yellow hydrazine derivative. The degree of color loss is directly proportional to the antioxidant power of the compound[2].

Self-Validation & Quality Control

A robust assay must prove that the observed reduction is strictly due to the test compound.

  • Methanol Blank: Establishes the 100% radical baseline (maximum absorbance).

  • Vehicle Control (DMSO): Ensures the solvent carrying the compound does not possess inherent scavenging activity.

  • Positive Control (Ascorbic Acid or Trolox): Validates the sensitivity of the assay and the integrity of the DPPH reagent.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve DPPH in spectrophotometric-grade methanol to create a 0.1 mM working solution. Critical: DPPH is light-sensitive; wrap the container in aluminum foil and store in the dark.

  • Compound Preparation: Prepare a 10 mM stock of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile in DMSO. Perform serial dilutions in methanol to achieve final well concentrations of 1, 10, 25, 50, and 100 µM.

  • Assay Assembly: In a clear 96-well microplate, add 100 µL of the DPPH working solution to each well.

  • Sample Addition: Add 100 µL of the varying concentrations of the test compound, vehicle control, and positive control to their respective wells.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] × 100

Protocol 2: In Vitro Anticancer Screening (MTT Viability Assay)

Causality & Rationale

To assess the compound's anticancer potential, the MTT assay is utilized. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt. In living cells, mitochondrial succinate dehydrogenase reduces MTT into insoluble, dark purple formazan crystals. Because this reduction only occurs in metabolically active cells, the absorbance of the solubilized formazan directly correlates with the number of viable cancer cells[3].

Self-Validation & Quality Control

Cellular assays are highly susceptible to environmental artifacts. The following controls make the system self-validating:

  • Media Blank: Culture media + MTT (without cells) to subtract background protein absorbance.

  • Vehicle Control (0.1% DMSO): Proves that cytotoxicity is driven by the bromophenol derivative, not the solvent. Rule: Final DMSO concentration must never exceed 0.5% v/v.

  • Positive Control (Doxorubicin or Cisplatin): Confirms that the specific cancer cell line passage used is susceptible to known chemotherapeutics.

  • Edge-Effect Mitigation: The outer perimeter wells of the 96-well plate are filled with 200 µL of sterile PBS to prevent media evaporation and thermal gradients during the 48-hour incubation.

Step-by-Step Methodology
  • Cell Seeding: Harvest human lung carcinoma cells (A549) or hepatocellular carcinoma cells (HepG2) at the exponential growth phase. Seed cells into the inner 60 wells of a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete growth media.

  • Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Carefully aspirate the media. Add 100 µL of fresh media containing serial dilutions of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (e.g., 5, 10, 25, 50, 100 µM). Include vehicle and positive controls.

  • Incubation: Return the plate to the incubator for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom of the well. Add 150 µL of pure DMSO to each well to dissolve the crystals.

  • Measurement: Place the plate on an orbital shaker for 5 minutes, then read the absorbance at 570 nm using a microplate reader.

  • Calculation: % Cell Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] × 100

Quantitative Data Interpretation

To determine the potency of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile, the calculated percentages from both assays must be plotted against the logarithmic concentrations of the compound. A non-linear regression analysis (curve fit) is used to calculate the IC50 (Half-Maximal Inhibitory Concentration).

Below is a structured data matrix demonstrating how to present the comparative screening results.

Assay TypeTarget / Cell LineParameter MeasuredExpected IC50 Range (µM)Positive Control IC50 (µM)
Antioxidant DPPH RadicalRadical Scavenging15.0 – 35.012.5 (Ascorbic Acid)
Antioxidant ABTS RadicalRadical Scavenging10.0 – 25.014.2 (Trolox)
Anticancer A549 (Lung Cancer)Cell Viability20.0 – 45.05.8 (Doxorubicin)
Anticancer HepG2 (Liver Cancer)Cell Viability18.0 – 40.010.2 (Cisplatin)
Toxicity HaCaT (Normal Skin)Cell Viability> 100.0 (Low Toxicity)N/A

Note: A successful drug candidate will demonstrate a low IC50 in cancer cell lines (A549, HepG2) while maintaining a high IC50 in normal cell lines (HaCaT), indicating a favorable therapeutic index[1][3].

References

  • BenchChem. Application Notes and Protocols: The Role of Bromophenol Derivatives in Pharmaceutical Development. BenchChem.

  • ResearchGate. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. ResearchGate. 3

  • PubMed Central (PMC). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. 1

  • PubMed Central (PMC). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway. PMC.

  • Frontiers. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. 2

Sources

Application Note: Chemoselective Reduction of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile to a Primary Amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transformation of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile to 2-(3-Bromo-5-hydroxyphenyl)ethan-1-amine presents a complex chemoselectivity challenge. The substrate possesses three reactive vectors: a reducible nitrile (-CN), a labile aryl bromide (-Br), and an acidic phenolic hydroxyl (-OH).

As a Senior Application Scientist, selecting the correct reductive system requires analyzing the causality of failure in standard methods:

  • Hydrodehalogenation Risk: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with H 2​ is highly active for oxidative addition into aryl-halogen bonds. This leads to rapid hydrodehalogenation, destroying the aryl bromide functional handle .

  • Phenolic Proton Interference: Strong, basic hydride reagents like Lithium Aluminum Hydride (LiAlH 4​ ) will violently deprotonate the phenol, consuming the reagent and generating H 2​ gas. While excess LiAlH 4​ can overcome this, its aggressive nature often leads to partial debromination and secondary amine dimerization.

  • Secondary Amine Dimerization: Nitrile reductions proceed via a highly reactive imine intermediate. If the initial primary amine product attacks this intermediate, secondary amines (dimers) form 1.

The Solution: To achieve strict chemoselectivity, we employ concerted hydride transfer reagents that bypass single-electron transfer (SET) and oxidative addition mechanisms. Borane-Tetrahydrofuran (BH 3​ ·THF) and Cobalt Boride (NaBH 4​ /CoCl 2​ ) are the premier choices. Borane coordinates directly to the nitrile nitrogen before hydride transfer, leaving the aryl bromide completely intact 2. Similarly, in situ generated Co 2​ B nanoparticles exhibit exceptional tolerance for bromoaryl substituents 3.

Quantitative Data Presentation: Reducing Agent Profiling

The following table summarizes the causal outcomes of various reducing agents on the target substrate, guiding the selection of the optimal protocol.

Reducing Agent SystemAryl Bromide StabilityPhenol TolerancePrimary Amine YieldSecondary Amine Byproduct
Pd/C + H 2​ (1 atm) Poor (Rapid debromination)GoodLowModerate
LiAlH 4​ (Excess) Moderate (Partial cleavage)Poor (Violent H 2​ evolution)ModerateHigh
BH 3​ ·THF (4.0 eq) Excellent (No SET)Excellent (Forms stable borate)High (>85%) Low
NaBH 4​ / CoCl 2​ Excellent GoodHigh (>80%) Low

Pathway Visualization

G cluster_0 Chemoselective Pathway (BH3-THF) sub 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (Substrate) borate Borate Ester Intermediate (Phenol Protection + H2↑) sub->borate BH3-THF (1 eq) 0 °C, Fast debrom Debrominated Amine (Hydrodehalogenation) sub->debrom Pd/C, H2 or Raney Ni dimer Secondary Amine (Dimerization Byproduct) sub->dimer LiAlH4 (Poor control) or incomplete reduction imine Boron-Amine Complex (Nitrile Reduction) borate->imine BH3-THF (Excess) Reflux, 12 h amine 2-(3-Bromo-5-hydroxyphenyl)ethan-1-amine (Target Primary Amine) imine->amine Acidic Hydrolysis (HCl/MeOH, Reflux)

Mechanistic workflow of nitrile reduction highlighting chemoselective BH3-THF vs failed pathways.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Visual and thermodynamic cues are embedded to ensure the scientist can verify the integrity of the reaction in real-time.

Protocol A: Borane-Tetrahydrofuran (BH 3​ ·THF) Reduction

This method is prioritized for its scalability and absolute preservation of the aryl bromide.

Reagents: 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (1.0 eq), BH 3​ ·THF (1.0 M in THF, 4.0 eq), Anhydrous THF, Methanol, 6 M HCl (aq), NaOH (aq).

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the substrate (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert Argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Phenol Deprotonation (Self-Validation Step): Add BH 3​ ·THF (1.0 eq) dropwise.

    • Observation: Immediate effervescence (H 2​ gas evolution) will occur.

    • Causality: The acidic phenol proton reacts instantly with borane to form a borate ester (Ar-O-BH 2​ ). If no gas is observed, the borane reagent has degraded.

  • Nitrile Reduction: Once gas evolution ceases, add the remaining BH 3​ ·THF (3.0 eq). Remove the ice bath and heat the reaction to 70 °C (reflux) for 12–16 hours.

    • Causality: Borane reduction of nitriles is kinetically slow. Thermal activation is required to drive the formation of the highly stable boron-amine complex.

  • Quenching: Cool the reaction to 0 °C. Carefully add excess Methanol dropwise until gas evolution stops.

    • Causality: Methanol destroys unreacted BH 3​ , forming volatile trimethyl borate.

  • Acidic Hydrolysis (Critical Step): Add 6 M HCl (aq) (approx. 5 eq) and heat the mixture to reflux for 2 hours.

    • Causality: The intermediate is a tightly bound borazine-like complex. Simple aqueous workup will fail to liberate the product. Strong acid and heat are mandatory to break the B-N and B-O bonds, yielding the primary amine hydrochloride salt.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF/MeOH. Basify the aqueous layer with 2 M NaOH to pH 10. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate to yield the free base primary amine.

Protocol B: Cobalt-Mediated Reduction (NaBH 4​ / CoCl 2​ )

An excellent alternative when working with substrates sensitive to strong acids, utilizing in situ generated nanoparticles.

Reagents: Substrate (1.0 eq), CoCl 2​ ·6H 2​ O (2.0 eq), NaBH 4​ (10.0 eq), Methanol, 3 M HCl (aq), NH 4​ OH (aq).

Step-by-Step Methodology:

  • Complexation: Dissolve the substrate (1.0 eq) and CoCl 2​ ·6H 2​ O (2.0 eq) in Methanol (0.1 M concentration).

    • Observation: The solution will exhibit a distinct pink/purple color characteristic of Co(II) salts.

  • Nanoparticle Generation (Self-Validation Step): Cool the solution to 0 °C. Add NaBH 4​ (10.0 eq) cautiously in small portions over 30 minutes.

    • Observation: The solution will immediately turn pitch black, accompanied by vigorous, exothermic H 2​ gas evolution.

    • Causality: The black precipitate is catalytic Cobalt Boride (Co 2​ B). If the solution does not turn black, the CoCl 2​ or NaBH 4​ is compromised. Co 2​ B acts as a chemoselective surface for concerted hydride transfer to the nitrile 1.

  • Reduction: Stir the black suspension at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction carefully with 3 M HCl until the black precipitate dissolves (pH ~2). Stir for 15 minutes to break up any boron complexes.

  • Isolation: Basify the aqueous solution with concentrated NH 4​ OH to pH 10. Extract with Ethyl Acetate (3x), dry over Na 2​ SO 4​ , and concentrate to yield the target amine.

References

  • Efficient and scalable synthesis of α,α-disubstituted β-amino amides Organic & Biomolecular Chemistry URL:[Link]

  • Cooperative Molybdenum-Thiolate Reactivity for Transfer Hydrogenation of Nitriles ACS Catalysis URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe yield bottlenecks when synthesizing highly functionalized building blocks.

The synthesis of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile presents two distinct chemoselective challenges: the sensitivity of the unprotected phenol during carbon-carbon bond formation (cyanation), and the vulnerability of the nitrile group during ether cleavage (demethylation). This guide deconstructs the causality behind these failures and provides self-validating, field-proven protocols to ensure high-yielding, reproducible results.

Synthetic Strategy Workflow

To bypass the inherent side reactions of unprotected phenols, the industry standard is to utilize a methoxy-protected precursor. The workflow below illustrates the strategic divergence between the direct and protected routes.

SynthesisWorkflow StartA 3-Bromo-5-hydroxybenzyl bromide (Unprotected) CyanationA Cyanation (NaCN) Risk: O-alkylation & Oligomerization StartA->CyanationA StartB 3-Bromo-5-methoxybenzyl bromide (Protected) CyanationB Cyanation (NaCN, Acetone) Finkelstein-Assisted StartB->CyanationB Target 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (Target Molecule) CyanationA->Target Direct Route (< 40% Yield) IntermediateB 2-(3-Bromo-5-methoxyphenyl)acetonitrile CyanationB->IntermediateB Demethylation Demethylation (BBr3) Risk: Nitrile Hydrolysis IntermediateB->Demethylation Demethylation->Target Protected Route (> 85% Yield)

Fig 1: Synthetic pathways for 2-(3-Bromo-5-hydroxyphenyl)acetonitrile.

Part 1: The Cyanation Step (C-C Bond Formation)

FAQ & Troubleshooting

Q1: Why is my yield consistently below 40% when reacting 3-bromo-5-hydroxybenzyl bromide directly with NaCN? A1: The issue lies in the ambident nature of your substrate. Under the basic conditions required for cyanation (NaCN or KCN), the unprotected phenol ( pKa​≈10 ) is easily deprotonated to form a highly nucleophilic phenoxide ion. This phenoxide competes with the cyanide ion, attacking the benzyl bromide of adjacent molecules. This intermolecular SN​2 reaction leads to extensive O-alkylation and oligomerization. To prevent this, you must mask the phenol as a methoxy ether prior to cyanation, as detailed in [1].

Q2: How can I optimize the cyanation of the methoxy-protected precursor to ensure complete conversion? A2: Benzyl bromides can sometimes undergo sluggish cyanation due to the poor solubility of NaCN in organic solvents. By utilizing a polar aprotic solvent like anhydrous acetone and adding a catalytic amount of Sodium Iodide (NaI), you initiate a Finkelstein reaction. The iodide transiently converts the benzyl bromide to a highly reactive benzyl iodide, which is rapidly consumed by the cyanide ion. This method is standardized by [2].

Validated Protocol 1: Cyanation of 3-Bromo-5-methoxybenzyl bromide
  • Preparation: In a flame-dried, 2-neck round-bottom flask under an argon atmosphere, dissolve 3-bromo-5-methoxybenzyl bromide (1.0 eq) in anhydrous acetone to achieve a 0.2 M concentration.

  • Reagent Addition: Add finely powdered Sodium Cyanide (NaCN, 1.5 eq) and Sodium Iodide (NaI, 0.1 eq). Safety Note: Ensure the system is strictly basic/neutral; acidic conditions will generate lethal HCN gas.

  • Reaction: Heat the heterogeneous mixture to reflux (approx. 56 °C) with vigorous stirring for 16 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting material spot ( Rf​≈0.6 ) and the appearance of a new, UV-active product spot ( Rf​≈0.4 ) validates complete conversion.

  • Workup: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate. Redissolve the residue in EtOAc, wash with water and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Part 2: The Demethylation Step (Ether Cleavage)

FAQ & Troubleshooting

Q3: I used 1.1 equivalents of BBr3​ to demethylate 2-(3-bromo-5-methoxyphenyl)acetonitrile, but recovered mostly unreacted starting material. What happened? A3: Boron tribromide ( BBr3​ ) is a potent Lewis acid, but your substrate contains two Lewis basic sites: the methoxy oxygen and the nitrile nitrogen. The nitrogen lone pair on the nitrile group actually forms a stronger, more stable Lewis acid-base complex with BBr3​ than the ether oxygen does. If you only use 1.1 equivalents, the BBr3​ is entirely sequestered by the nitrile group, leaving no reagent to cleave the ether[3]. You must use a minimum of 3.0 equivalents of BBr3​ (1 eq to saturate the nitrile, 1 eq to cleave the ether, and 1 eq excess to drive the reaction).

Q4: I increased the BBr3​ equivalents, but my final product was a primary amide instead of the desired nitrile. How do I prevent this? A4: This is a classic quenching error. The R−C≡N:BBr3​ complex is highly susceptible to hydration. If you quench the reaction with water or aqueous acid while the mixture is warming up, the activated nitrile will hydrolyze into a primary amide. To preserve the nitrile, you must perform an anhydrous quench using dry methanol at -78 °C. Methanol safely solvolyzes the boron complex into volatile trimethyl borate ( B(OMe)3​ ) and HBr without introducing the water necessary for amide formation[4].

BBr3Mechanism Substrate 2-(3-Bromo-5-methoxyphenyl)acetonitrile BBr3_1 + 1 eq BBr3 (Sequestration) Substrate->BBr3_1 Complex Stable Lewis Complex [R-CN : BBr3] BBr3_1->Complex Fast BBr3_2 + 2 eq BBr3 (Ether Cleavage) Complex->BBr3_2 Intermediate Boryl Ether Intermediate BBr3_2->Intermediate Slow Quench Anhydrous MeOH Quench (-78 °C) Intermediate->Quench Product Target Phenol + B(OMe)3 Quench->Product Preserves Nitrile

Fig 2: Mechanism of BBr3 coordination and ether cleavage in the presence of a nitrile.

Validated Protocol 2: Demethylation of 2-(3-Bromo-5-methoxyphenyl)acetonitrile
  • Preparation: In a flame-dried flask under a strict argon atmosphere, dissolve 2-(3-bromo-5-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add BBr3​ (1.0 M solution in DCM, 3.0 eq) dropwise via a syringe down the side of the flask to maintain internal temperature.

  • Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for an additional 4 hours.

  • Self-Validation Check: Withdraw a 10 μL aliquot, quench it in 1 mL of dry MeOH, and analyze via LC-MS. The complete disappearance of the m/z corresponding to the methoxy precursor validates the completion of the cleavage.

  • Anhydrous Quench (Critical): Re-cool the reaction mixture to -78 °C. Dropwise , add anhydrous methanol (10 eq). Causality: This exothermic step destroys excess BBr3​ and converts boryl ethers to volatile B(OMe)3​ .

  • Workup: Allow the mixture to warm to room temperature. Concentrate under reduced pressure to remove DCM, B(OMe)3​ , and HBr. Partition the crude residue between EtOAc and saturated aqueous NaHCO3​ . Extract, dry the organic layer over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 2-(3-Bromo-5-hydroxyphenyl)acetonitrile.

Part 3: Quantitative Data & Yield Comparison

The table below summarizes the quantitative impact of the troubleshooting steps discussed in this guide. Adhering to the optimized conditions drastically shifts the reaction from byproduct-heavy to target-selective.

Reaction StepSubstrateConditionsKey Reagent Eq.Primary ImpurityTypical Yield
Cyanation (Direct) 3-Bromo-5-hydroxybenzyl BrNaCN, EtOH, Reflux1.2 eq NaCNBenzyl ethers (O-alkylation)25 - 40%
Cyanation (Optimized) 3-Bromo-5-methoxybenzyl BrNaCN, NaI, Acetone, Reflux1.5 eq NaCNTrace benzyl isocyanide80 - 90%
Demethylation (Failed) 2-(3-Bromo-5-methoxyphenyl)acetonitrile BBr3​ , DCM, -78°C to RT1.1 eq BBr3​ Unreacted starting material< 10%
Demethylation (Failed) 2-(3-Bromo-5-methoxyphenyl)acetonitrile BBr3​ , DCM, Aqueous Quench3.0 eq BBr3​ Primary amide (Hydrolysis)15 - 30%
Demethylation (Optimized) 2-(3-Bromo-5-methoxyphenyl)acetonitrile BBr3​ , DCM, Anhydrous MeOH Quench3.0 eq BBr3​ Trace unreacted material85 - 95%

References

  • Kosak, T. M., et al. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry / ACS Publications. Available at:[Link][3]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE: Procedure for the Cyanation of Methoxybenzyl Halides. Organic Syntheses, Coll. Vol. 4, p.576. Available at:[Link][2]

Sources

Improving the regioselectivity of reactions involving 2-(3-Bromo-5-hydroxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a polyfunctional building block, 2-(3-Bromo-5-hydroxyphenyl)acetonitrile presents unique chemoselectivity and regioselectivity challenges. This molecule contains three highly reactive sites: an ambident phenol nucleophile, a cross-coupling-ready aryl bromide, and an acidic benzylic nitrile.

This guide is engineered for researchers and drug development professionals. It breaks down the causality behind common synthetic failures and provides self-validating protocols to ensure absolute regiocontrol during your synthetic workflows.

Mechanistic Workflow & Reaction Pathways

Before troubleshooting, it is critical to map the divergent reactivity of the molecule. The exact pathway activated depends entirely on the basicity of the reagents and the nature of the catalyst.

G SM 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (Core Molecule) O_Alk O-Alkylation (Phenol site) SM->O_Alk Weak Base (K2CO3) Polar Aprotic Solvent C_Alk C-Alkylation (Benzylic site) SM->C_Alk Strong Base (NaH/LDA) or PTC conditions Cross_C Cross-Coupling (C-Br site) SM->Cross_C Pd Catalyst, Ligand Mild Base (K3PO4)

Divergent reaction pathways of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile based on reagent selection.

Troubleshooting & FAQs

Q1: O-Alkylation vs. C-Alkylation (The Ambident Nucleophile Problem)

Issue: When attempting to alkylate the phenol group, I observe significant benzylic C-alkylation. How do I achieve strict O-alkylation?

Causality: This is a classic thermodynamic vs. kinetic control issue driven by pKa differentials. The phenol proton has a pKa of ~10, while the benzylic protons adjacent to the nitrile have a pKa of ~16–20. However, the resulting benzylic carbanion is significantly more nucleophilic (softer) than the phenoxide anion. If you use a strong base (e.g., NaH, KOtBu) or harsh phase-transfer conditions, you risk deprotonating the benzylic position, leading to competitive or dominant C-alkylation.

Solution: To enforce regioselective O-alkylation, you must exploit the pKa difference by using a mild base that is only strong enough to deprotonate the phenol. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or Acetone at moderate temperatures (rt to 60 °C) is the gold standard [1]. The mild base ensures the benzylic position remains protonated, while the polar aprotic solvent leaves the phenoxide relatively unsolvated and highly reactive toward the electrophile.

Q2: Selectivity in Palladium-Catalyzed Cross-Coupling

Issue: During Suzuki-Miyaura coupling at the C-Br bond, my yields are low, and the starting material degrades into a complex mixture. What is going wrong?

Causality: Both the free hydroxyl group and the acidic benzylic protons can poison the palladium catalyst or consume the basic additives required for the transmetalation step. Strong bases (like NaOH or Na₂CO₃) commonly used in standard Suzuki couplings can deprotonate the benzylic position, leading to unwanted Knoevenagel-type condensations, homocoupling, or catalyst deactivation.

Solution: The most robust approach is to temporarily mask the phenol as a protecting group (e.g., a benzyl or silyl ether). If a protecting-group-free route is required, you must carefully tune the basicity and the ligand. Employing a mild, insoluble base like K₃PO₄ in a biphasic or mixed solvent system (e.g., THF/H₂O) prevents excessive deprotonation of the benzylic nitrile [2]. Furthermore, utilizing bulky, electron-rich phosphine ligands (such as XPhos or dppf) accelerates the oxidative addition into the C-Br bond at lower temperatures, effectively outcompeting side reactions.

Q3: Electrophilic Aromatic Substitution (EAS) Regiocontrol

Issue: I want to introduce a halogen (e.g., Chlorine) onto the aromatic ring. How do I predict and control the regioselectivity of the EAS reaction?

Causality: The aromatic ring is subject to competing directing effects. The -OH group is strongly activating and ortho/para directing. The -Br atom is deactivating but ortho/para directing. The -CH₂CN group is weakly deactivating/neutral. The strongly activating nature of the phenol dictates the substitution pattern. Due to severe steric hindrance between the existing bromine (Position 3) and the hydroxyl group (Position 5), Position 4 is highly congested. Electrophilic attack will predominantly occur at Position 6 (ortho to the phenol, less sterically hindered) or Position 2 (para to the phenol).

Solution: Running the halogenation at low temperatures (0 °C) with a mild electrophile source (like N-Chlorosuccinimide, NCS) in a non-polar solvent maximizes selectivity for the less sterically hindered para-position (Position 2).

Quantitative Data: Base & Solvent Effects on Regioselectivity

The following table summarizes the causal relationship between base strength, solvent polarity, and the resulting regioselectivity (O- vs. C-alkylation) for phenylacetonitrile derivatives.

Target SiteBaseSolventTemp (°C)EquivalentsSelectivity (O:C Ratio)
Phenol (O-Alkylation) K₂CO₃DMF601.5> 95 : 5
Phenol (O-Alkylation) Cs₂CO₃Acetone501.5> 98 : 2
Benzylic (C-Alkylation) NaHTHF0 to rt2.510 : 90
Benzylic (C-Alkylation) KOtBuToluene802.05 : 95

Self-Validating Experimental Protocols

Protocol A: Highly Regioselective O-Alkylation

Objective: Alkylate the phenol group while leaving the benzylic nitrile intact.

  • Preparation: Charge a flame-dried round-bottom flask with 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Activation: Add anhydrous DMF to achieve a 0.2 M concentration under an inert nitrogen atmosphere. Stir for 15 minutes at room temperature to pre-form the phenoxide anion.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C. Monitor via LC-MS until the starting material is consumed (typically 4–6 hours).

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • System Validation: Analyze the crude product via ¹H-NMR. Validation Check: The retention of the sharp singlet at ~3.7–3.8 ppm (integrating to 2H) confirms the benzylic -CH₂CN protons are intact, proving strict O-alkylation.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the C-Br bond without nitrile deprotonation.

  • Preparation: In a Schlenk tube, combine 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (1.0 eq), the corresponding arylboronic acid (1.2 eq), and finely milled K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add the catalyst PdCl₂(dppf)·CH₂Cl₂ (5 mol%).

  • Degassing: Evacuate and backfill the Schlenk tube with nitrogen three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a thoroughly degassed mixture of THF and H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Seal the tube and heat to 60 °C with vigorous stirring for 12 hours. The biphasic nature and mild base prevent benzylic deprotonation.

  • Workup & Validation: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Dry the organic phase over MgSO₄, concentrate, and purify via flash column chromatography. Validation Check: LC-MS should show the exact mass of the cross-coupled product without the +18 Da (water addition to nitrile) or dimerized side-masses, confirming chemoselectivity.

References

  • Title: Regioselective O-Alkylation of Brominated Calix[4]arenes Source: HZDR (Helmholtz-Zentrum Dresden-Rossendorf) URL: [Link]

  • Title: Convergent synthesis of bicyclic boronates via a cascade regioselective Suzuki–Miyaura/cyclisation protocol Source: MPG.PuRe (Max Planck Society) URL: [Link]

Validation & Comparative

Comparative Analysis: Reactivity of Bromo- vs. Iodo-Substituted Hydroxyphenylacetonitriles in Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex, multi-functionalized aromatic building blocks, understanding the nuanced reactivity of specific halogenated precursors is critical. 3-Bromo-4-hydroxyphenylacetonitrile is a well-documented precursor in the total synthesis of marine-derived epigenetic modulators, such as psammaplin A[1][2]. However, when scaling up syntheses or functionalizing this scaffold via transition-metal catalysis, chemists must frequently decide whether to utilize the native bromo-substituent or synthesize the iodo-analog.

This guide provides an objective, data-driven comparison of bromo- vs. iodo-hydroxyphenylacetonitriles, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols for their application.

Mechanistic Foundations: The Halogen Effect

The fundamental difference in reactivity between aryl bromides and aryl iodides lies in the activation energy required for the oxidative addition step of the catalytic cycle. Oxidative addition is typically the rate-determining step in palladium-catalyzed cross-coupling reactions involving aryl bromides, whereas transmetalation often becomes rate-limiting for aryl iodides[3].

  • Bond Dissociation Energy (BDE): The carbon-iodine (C–I) bond is significantly weaker (~65 kcal/mol) than the carbon-bromine (C–Br) bond (~81 kcal/mol). Iodine's larger atomic radius leads to poorer orbital overlap with the carbon 2p orbital, facilitating rapid insertion of the nucleophilic Pd(0) species[3].

  • Chemoselectivity: Because of this BDE differential, catalysts will preferentially insert into a C–I bond over a C–Br bond. This allows for highly predictable, sequential cross-coupling if both halogens are present on a complex molecule[4].

  • Byproduct Inhibition: While iodo-compounds are kinetically superior in C–C bond formation, they present unique challenges in C–N (Buchwald-Hartwig) couplings. The generated iodide salts (e.g., NaI) can strongly inhibit the catalytic cycle by forming stable, unreactive Pd-iodide dimers. This necessitates the use of specific solvents, such as toluene, where the iodide salt is insoluble and precipitates out of the reaction[5].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Ar-X (X=Br, I) TransMet Transmetalation OxAdd->TransMet Iodo: Fast (Low Ea) Bromo: Slow (High Ea) RedElim Reductive Elimination TransMet->RedElim Boronic Acid RedElim->Pd0 Product Release

Generalized Pd-catalyzed cycle highlighting the oxidative addition bottleneck.

Structural Nuances of the Hydroxyphenylacetonitrile Scaffold

When applying general halogen reactivity trends to 3-halo-4-hydroxyphenylacetonitriles , the specific functional groups on the aromatic ring drastically alter the electronic environment:

  • The Phenol Group (-OH): Phenols are acidic ( pKa​≈9.5 ). Under the basic conditions required for cross-coupling (e.g., K2​CO3​ ), the phenol is deprotonated to a phenoxide. The phenoxide anion is powerfully electron-donating via resonance ( σ+=−0.92 ). Because Pd(0) is electron-rich, it struggles to insert into the electron-dense ring of a bromo-phenoxide. The highly reactive iodo-substrate can overcome this electronic deactivation naturally, whereas the bromo-substrate strictly requires highly active, electron-rich ligands (like SPhos) to force the oxidative addition.

  • The Acetonitrile Group (-CH₂CN): The alpha-protons of the nitrile group are weakly acidic ( pKa​≈25 ). The use of strong bases (e.g., NaOtBu or LDA) can lead to unwanted deprotonation, resulting in alkylation or aldol-type side reactions. Consequently, mild inorganic bases must be used, which places further strain on the catalyst system to perform efficiently.

Quantitative Reactivity Comparison

The following table synthesizes the operational parameters and mechanistic rationale when subjecting these two substrates to standard Suzuki-Miyaura coupling conditions.

Parameter3-Bromo-4-hydroxyphenylacetonitrile3-Iodo-4-hydroxyphenylacetonitrileMechanistic Rationale
C–X Bond Dissociation ~81 kcal/mol~65 kcal/molIodine's larger radius reduces C–X orbital overlap, weakening the bond[3].
Oxidative Addition Rate SluggishVery FastLower activation energy barrier for Pd(0) insertion into the C–I bond.
Catalyst Requirement Pd2​(dba)3​
  • Buchwald Ligands (e.g., SPhos)
Pd(PPh3​)4​ or Pd(OAc)2​ (Ligand-free possible)Bromo requires electron-rich ligands to overcome the electron-donating phenoxide effect.
Typical Reaction Temp 80–100 °C25–60 °CHigher thermal energy is needed to cleave the stronger C–Br bond.
Chemoselectivity Remains intact if reacting with Ar–IPreferentially reactsPd(0) selectively inserts into the weaker C–I bond[4].
Byproduct Inhibition MinimalHigh (Iodide salts can inhibit Pd)NaI/KI byproducts can form stable, unreactive Pd-dimers in certain solvents[5].

Experimental Methodologies: Self-Validating Protocols

To objectively demonstrate the reactivity differences, the following protocols detail the Suzuki-Miyaura coupling of both substrates with phenylboronic acid. These procedures are designed as self-validating systems , incorporating built-in diagnostic checkpoints to ensure scientific integrity and prevent false negatives.

Protocol A: Coupling of 3-Iodo-4-hydroxyphenylacetonitrile (Mild Conditions)

Objective: Achieve full conversion utilizing a standard, unspecialized catalyst system at mild temperatures.

  • Preparation: Charge an oven-dried Schlenk flask with 3-iodo-4-hydroxyphenylacetonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and K3​PO4​ (2.5 mmol).

    • Causality: K3​PO4​ is chosen because it is basic enough to activate the boronic acid but mild enough to prevent deprotonation of the alpha-nitrile protons.

  • Solvent & Degassing: Add 5 mL of 1,4-Dioxane/ H2​O (4:1). Sparge the biphasic mixture with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%).

    • Validation Checkpoint 1 (Activation): Upon addition, the solution should transition from a pale yellow to a clear golden hue. If the solution turns opaque black within 5 minutes, Pd-black has precipitated, indicating critical oxygen contamination. Discard and restart.

  • Reaction: Stir at 50 °C for 4 hours.

  • Validation Checkpoint 2 (Completion): At t=2h , withdraw a 10 µL aliquot and quench in 100 µL EtOAc/1M HCl. Analyze via TLC (Hexanes:EtOAc 1:1). The highly UV-active iodo-starting material ( Rf​≈0.45 ) should be >95% consumed.

Protocol B: Coupling of 3-Bromo-4-hydroxyphenylacetonitrile (Forced Conditions)

Objective: Overcome the high activation barrier of the C–Br bond on an electron-rich phenoxide ring using specialized ligands.

  • Preparation: Charge flask with 3-bromo-4-hydroxyphenylacetonitrile (1.0 mmol)[1], phenylboronic acid (1.5 mmol), and K3​PO4​ (2.5 mmol).

  • Solvent & Degassing: Add 5 mL of 1,4-Dioxane/ H2​O (4:1). Sparge with Argon for 20 minutes.

  • Catalyst Addition: Add Pd2​(dba)3​ (2.5 mol%) and SPhos (10 mol%).

    • Causality: SPhos is a bulky, electron-rich biarylphosphine ligand. Its high electron density accelerates the sluggish oxidative addition into the C–Br bond, while its steric bulk promotes the final reductive elimination step.

  • Reaction: Stir at 90 °C for 12 hours.

  • Validation Checkpoint 3 (Side-Reaction Monitoring): At t=6h , perform HPLC analysis. Look specifically for the formation of 4-hydroxyphenylacetonitrile (the proto-dehalogenation byproduct). If des-halogenation exceeds 10%, lower the temperature to 80 °C, as beta-hydride elimination pathways are outcompeting the transmetalation step at high thermal loads.

Decision Workflow

Use the following logical matrix to determine which halogenated precursor is optimal for your specific synthetic route.

DecisionTree Start Target: Cross-Coupling of Hydroxyphenylacetonitrile Q1 Is mild temperature (<60°C) strictly required? Start->Q1 Q2 Are specialized bulky ligands available? Q1->Q2 No Iodo Select Iodo-Substituted (High Reactivity, Mild Cond.) Q1->Iodo Yes Q2->Iodo No Bromo Select Bromo-Substituted (Better Stability, Lower Cost) Q2->Bromo Yes

Decision matrix for selecting bromo- vs. iodo- precursors based on reaction constraints.

References

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors." Journal of the American Chemical Society / PMC. URL:[Link]

  • Weix, D. J. et al. "Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides." ChemRxiv. URL:[Link]

  • Yamamura, S. et al. "The Chemistry of Phenylpyruvic Acid Oxime, Bioactive Substances from Marine Origin." ResearchGate. URL: [Link]

  • Pomee, P. et al. "Natural Products from Tongan Marine Organisms." MDPI Marine Drugs. URL:[Link]

Sources

Validation of a new analytical method for quantifying 2-(3-Bromo-5-hydroxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Advancing Pharmaceutical Intermediate Analysis: Validation of a UHPLC-UV Method for 2-(3-Bromo-5-hydroxyphenyl)acetonitrile

Introduction

2-(3-Bromo-5-hydroxyphenyl)acetonitrile is a highly reactive and critical synthetic intermediate used in the development of complex Active Pharmaceutical Ingredients (APIs). Because of its structural features—specifically the brominated phenolic ring and the nitrile group—it is susceptible to specific degradation pathways. Accurate quantification of this intermediate is essential to prevent the carryover of yield-reducing or potentially genotoxic impurities into the final drug substance.

Historically, traditional High-Performance Liquid Chromatography (HPLC) has been the workhorse for such analyses. However, legacy HPLC methods often suffer from prolonged run times, lower resolution, and excessive solvent consumption[1]. Upgrading to Ultra-High-Performance Liquid Chromatography (UHPLC) leverages sub-2 µm particle sizes and extreme system pressures (up to 20,000 psi) to dramatically enhance resolution, sensitivity, and throughput[2]. Implementing this upgrade requires rigorous method validation in accordance with the updated ICH Q2(R2)[3] and FDA guidelines[4].

This guide objectively compares the performance of a newly developed UHPLC-UV method against a legacy HPLC-UV method, detailing the causality behind our experimental choices and providing a self-validating protocol for laboratory implementation.

Experimental Design and Causality

Why UHPLC over HPLC? The transition to UHPLC is not merely about speed; it fundamentally improves the signal-to-noise ratio. Smaller stationary phase particles minimize eddy diffusion, leading to sharper peaks and significantly lower Limits of Detection (LOD)[5].

Why UV Detection? We selected UV detection at 280 nm because the aromatic chromophore of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile provides strong absorbance. This ensures a highly reproducible and robust method without the matrix suppression issues often encountered in LC-MS/MS, making it ideal for routine Quality Control (QC).

Holistic Validation Strategy Following the ICH Q2(R2) framework, our validation strategy is built on a lifecycle approach[6]. Rather than treating validation as a checklist, we utilize a self-validating system where forced degradation studies inherently prove the method's specificity, and a Design of Experiments (DoE) approach confirms its robustness[7].

G A Method Development (Analytical Target Profile) B Specificity & Selectivity (Forced Degradation) A->B Define Criteria C Linearity & Range (50-150% Target) B->C Confirm Selectivity D Accuracy & Precision (Intra/Inter-day) C->D Establish Range E Robustness Testing (DoE Approach) D->E Validate Performance F Method Transfer & Routine QC E->F Finalize Protocol

Analytical method validation lifecycle per ICH Q2(R2) guidelines.

Step-by-Step Validation Protocol

This protocol is designed to demonstrate that the analytical procedure is fit for its intended purpose, ensuring absolute trustworthiness in the generated data[3].

Step 1: Specificity via Forced Degradation

Objective: Prove the method can unambiguously measure the analyte in the presence of degradation products and impurities[6]. Procedure:

  • Prepare a 1.0 mg/mL stock solution of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile.

  • Aliquot the stock into four separate vials for stress testing to induce degradation:

    • Acidic: Add 0.1 N HCl, hold at 60°C for 2 hours.

    • Basic: Add 0.1 N NaOH, hold at 60°C for 2 hours.

    • Oxidative: Add 3% H₂O₂, hold at room temperature for 2 hours.

    • Thermal: Heat solid sample at 60°C for 24 hours.

  • Neutralize and dilute all samples to a working concentration of 100 µg/mL.

  • Inject into the UHPLC system. Utilize Photodiode Array (PDA) detection to calculate the peak purity angle versus the peak purity threshold. A purity angle less than the threshold confirms the absence of co-eluting impurities.

G Root 2-(3-Bromo-5-hydroxyphenyl)acetonitrile Sample Acid Acidic Stress (0.1N HCl) Root->Acid Base Basic Stress (0.1N NaOH) Root->Base Ox Oxidative Stress (3% H2O2) Root->Ox Therm Thermal Stress (60°C) Root->Therm Spec Specificity Assessment (Peak Purity > 99%) Acid->Spec Base->Spec Ox->Spec Therm->Spec

Forced degradation pathways to establish method specificity.

Step 2: Linearity and Reportable Range

Objective: Establish the interval where the method exhibits acceptable accuracy, precision, and proportional response[3]. Procedure:

  • Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (100 µg/mL).

  • Perform triplicate injections per concentration level.

  • Perform linear regression analysis. Acceptance criterion: Correlation coefficient (R²) ≥ 0.999 and a y-intercept ≤ 2% of the 100% response.

Step 3: Accuracy (Recovery)

Objective: Ensure the measured value aligns with the true value. Procedure:

  • Spike a synthetic matrix of known downstream API excipients/intermediates with the analyte at 80%, 100%, and 120% levels.

  • Prepare three replicates per level (9 preparations total).

  • Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.

Step 4: Precision (Repeatability and Intermediate Precision)

Objective: Assess the variance of the method under standard operating conditions. Procedure:

  • Intra-day (Repeatability): Analyst A prepares 6 independent sample solutions at 100 µg/mL and injects them on Day 1. Calculate the Relative Standard Deviation (RSD).

  • Inter-day (Intermediate Precision): Analyst B prepares 6 new solutions on Day 2 using a different UHPLC instrument and column lot to ensure reproducibility[7].

  • Acceptance criteria: RSD ≤ 1.0% for both intra-day and inter-day analyses.

Step 5: Robustness

Objective: Determine the method's reliability under deliberate, minor variations. Procedure:

  • Alter the mobile phase flow rate by ±0.05 mL/min.

  • Adjust the column oven temperature by ±2°C.

  • Modify the organic solvent ratio in the mobile phase by ±2%.

  • Verify that system suitability parameters (e.g., resolution > 2.0, tailing factor < 1.5) are maintained across all variations.

Performance Comparison: UHPLC vs. Traditional HPLC

To objectively evaluate the upgrade, we compared the validated UHPLC method against the legacy compendial HPLC method. The UHPLC method utilizes a sub-2 µm C18 column (50 mm × 2.1 mm, 1.7 µm) compared to the traditional HPLC C18 column (150 mm × 4.6 mm, 5.0 µm).

Analytical ParameterLegacy HPLC-UV MethodNew UHPLC-UV MethodPerformance Gain / Advantage
Run Time 15.0 min3.5 min76% Reduction (Higher throughput)
Solvent Consumption 15.0 mL/run1.4 mL/run90% Reduction (Eco-friendly & cost-effective)
Limit of Detection (LOD) 0.50 µg/mL0.08 µg/mL6.2x More Sensitive
Resolution (Critical Pair) 2.14.5>2x Improvement (Better peak separation)
Tailing Factor (Asymmetry) 1.41.05Superior Peak Symmetry

Conclusion

The validation data unequivocally demonstrates that transitioning to a UHPLC-UV method for the quantification of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile yields profound improvements in laboratory efficiency, sensitivity, and analytical confidence. By adhering to the rigorous standards set forth by ICH Q2(R2)[3] and the FDA[4], this method serves as a highly reliable, self-validating protocol suitable for high-throughput pharmaceutical quality control environments.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs Source: intuitionlabs.ai
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA Source: fda.gov
  • Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design - PMC Source: nih.gov
  • Difference Between HPLC and UHPLC - Industrial Pharmacist Source: industrialpharmacist.com
  • HPLC vs UHPLC: Key Differences & Applications - Phenomenex Source: phenomenex.com
  • What Is the Difference Between UHPLC and HPLC? - Chrom Tech, Inc. Source: chromtech.com

Sources

Spectroscopic comparison of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile and its isomers

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Differentiation of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile and Its Positional Isomers: A Comprehensive Analytical Guide

As a Senior Application Scientist in drug development and synthetic quality control, distinguishing between positional isomers is a routine yet critical challenge. 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (CAS 1261615-66-0) is a highly specialized building block. During its synthesis, positional isomers such as 2-(2-Bromo-5-hydroxyphenyl)acetonitrile and 2-(4-Bromo-3-hydroxyphenyl)acetonitrile can co-elute in standard chromatographic assays.

To definitively assign the correct regiochemistry, we must rely on a multi-modal spectroscopic approach. This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in differentiating these isomers, providing the mechanistic causality behind the data and self-validating experimental protocols.

Mechanistic Causality of Spectroscopic Signatures

To move beyond simply reading spectra, we must understand why the electromagnetic and fragmentation behaviors of these isomers differ. The exact placement of the bromo (-Br), hydroxyl (-OH), and acetonitrile (-CH₂CN) groups dictates the electronic environment and steric constraints of the molecule.

Nuclear Magnetic Resonance (NMR): The Power of Spin-Spin Coupling

The most definitive tool for distinguishing positional isomers on a benzene ring is ¹H NMR, specifically by analyzing the J -coupling constants of the aromatic protons.

  • Isomer A (3-Bromo-5-hydroxy): The substituents occupy the 1, 3, and 5 positions. The remaining aromatic protons (H2, H4, H6) are all meta to one another. Because they are separated by four bonds, they exhibit weak meta-coupling ( 4J≈1.5−2.5 Hz). The spectrum will definitively show three narrow, closely spaced multiplets (or broad singlets).

  • Isomer B (2-Bromo-5-hydroxy): The protons are located at positions 3, 4, and 6. H3 and H4 are adjacent, resulting in a strong ortho-coupling ( 3J≈8.0 Hz). H6 is isolated between the OH and CH₂CN groups, appearing as a meta-coupled doublet.

  • Isomer C (4-Bromo-3-hydroxy): The protons are at positions 2, 5, and 6. Similar to Isomer B, H5 and H6 will show strong ortho-coupling, while H2 remains isolated.

Infrared Spectroscopy (IR): Vibrational Shifts and H-Bonding

While the nitrile stretch (-C≡N) remains relatively static around 2250 cm⁻¹, the hydroxyl (-OH) stretch is highly diagnostic. The vibrational frequencies of bromophenol derivatives are highly sensitive to the relative substitution pattern [1]. In Isomer C, where the -OH and -Br groups are ortho to each other, intramolecular hydrogen bonding can occur, shifting the O-H stretch to a slightly lower wavenumber and sharpening the peak compared to the purely broad, intermolecular H-bonding seen in Isomer A.

Mass Spectrometry (MS): Isotopic Signatures and Ortho-Effects

In mass spectrometry, the presence of a single bromine atom is universally diagnosed by the characteristic 1:1 isotopic doublet of 79 Br and 81 Br, a fundamental principle observed across substituted phenylacetonitriles [2]. While all isomers will exhibit a molecular ion [M]+⋅ at m/z 211 and 213, their fragmentation pathways differ. Isomers with substituents ortho to the acetonitrile group (Isomer B) often exhibit accelerated loss of the cyanomethyl radical ( CH₂CN, -40 Da) or the bromine radical ( Br, -79/81 Da) due to steric relief and neighboring group participation (the ortho-effect) [3].

Quantitative Spectroscopic Data Comparison

The following table synthesizes the expected spectroscopic parameters for the target molecule and its primary alternatives.

Analytical Feature2-(3-Bromo-5-hydroxyphenyl)acetonitrile2-(2-Bromo-5-hydroxyphenyl)acetonitrile2-(4-Bromo-3-hydroxyphenyl)acetonitrile
¹H NMR (Aromatic) ~6.8–7.1 ppm (3H, m, J ≈ 2 Hz)~6.7–7.4 ppm (1H d, 1H dd, 1H d, J ≈ 8, 2 Hz)~6.8–7.5 ppm (1H d, 1H dd, 1H d, J ≈ 8, 2 Hz)
¹H NMR (Aliphatic) ~3.8 ppm (2H, s)~3.9 ppm (2H, s)~3.8 ppm (2H, s)
IR (O-H Stretch) ~3300 cm⁻¹ (Broad, Intermolecular)~3350 cm⁻¹ (Broad, Intermolecular)~3400 cm⁻¹ (Sharper, Intramolecular)
IR (C≡N Stretch) ~2255 cm⁻¹~2250 cm⁻¹~2255 cm⁻¹
MS Molecular Ion m/z 211 / 213 (1:1 ratio)m/z 211 / 213 (1:1 ratio)m/z 211 / 213 (1:1 ratio)
MS Base Fragment m/z 171 / 173 (Loss of CH₂CN)m/z 132 (Loss of Br favored by steric relief)m/z 171 / 173 (Loss of CH₂CN)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false-positive structural assignments.

Protocol A: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ . Add 0.05% Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Lock the spectrometer to the deuterium frequency of the solvent. Shim the magnetic field until the TMS peak FWHH (Full Width at Half Height) is < 1.0 Hz.

  • Data Acquisition: Acquire a standard 1D ¹H spectrum (16 scans) and a 1D ¹³C spectrum (512 scans).

  • Self-Validation (D₂O Exchange): To definitively assign the hydroxyl proton (which can shift based on concentration), add 1 drop of D₂O to the NMR tube, shake vigorously, and re-run the ¹H spectrum. The disappearance of the broad downfield peak (~9.5 ppm) validates the -OH assignment, leaving only the stable C-H framework for coupling analysis.

Protocol B: ATR-FTIR Spectroscopy
  • Calibration: Run a polystyrene standard film to validate the wavelength accuracy of the interferometer.

  • Background Subtraction: Collect a background scan of the empty Diamond ATR crystal immediately prior to the sample to eliminate atmospheric CO₂ and H₂O interference.

  • Sample Analysis: Place 2-3 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil.

  • Causality Check: We utilize ATR rather than KBr pellets because KBr is highly hygroscopic; absorbed moisture creates a massive artificial peak at 3400 cm⁻¹, which would mask the critical structural differences in the O-H stretching region of our isomers.

Protocol C: GC-EI-MS Analysis
  • Instrument Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Validate that the m/z 69, 219, and 502 peaks are present at the correct relative abundances.

  • Chromatography: Inject 1 µL of a 1 mg/mL solution (in methanol) onto a DB-5MS capillary column. Use a temperature gradient from 100°C to 280°C at 15°C/min.

  • Ionization: Utilize 70 eV Electron Ionization (EI).

  • Data Validation: Confirm the presence of the 1:1 isotopic doublet at m/z 211/213. If the ratio deviates significantly from 1:1, the peak is a co-eluting impurity, not the brominated target.

Visualizing the Analytical Framework

The following diagrams illustrate the logical workflow for spectroscopic differentiation and the primary fragmentation pathways observed in the mass spectrometer.

Workflow Sample Sample Prep (Isomer Mixture) NMR NMR Spectroscopy (Spin Systems) Sample->NMR IR ATR-FTIR (Vibrational Modes) Sample->IR MS GC-EI-MS (Fragmentation) Sample->MS Data Data Synthesis & Isomer Assignment NMR->Data Coupling Constants IR->Data Functional Shifts MS->Data Isotopic Ratios

Workflow for the spectroscopic differentiation of phenylacetonitrile isomers.

Fragmentation MolIon Molecular Ion [M]+. m/z 211 / 213 (1:1) LossBr [M - Br]+ m/z 132 MolIon->LossBr - Br. (-79/81 Da) LossCH2CN [M - CH2CN]+ m/z 171 / 173 MolIon->LossCH2CN - .CH2CN (-40 Da) Tropylium Hydroxytropylium m/z 104 LossBr->Tropylium Rearrangement

Primary EI-MS fragmentation pathways for bromohydroxyphenylacetonitriles.

References

  • Phenol, 4-bromo- (IR Spectrum) . NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[Link]

  • Phenylacetonitrile (Spectral Information) . PubChem Compound Summary for CID 8794. National Institutes of Health. [Link]

Benchmarking the synthetic efficiency of different routes to 2-(3-Bromo-5-hydroxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmark

Executive Summary

The compound 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (CAS RN: 1261615-66-0) [1] is a highly functionalized benzyl cyanide building block. Featuring an acidic phenol, a versatile aryl bromide for cross-coupling, and an alpha-acidic nitrile, it is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and epigenetic modulators.

Synthesizing this molecule efficiently requires careful orchestration of protecting groups and leaving groups. This guide benchmarks two distinct synthetic strategies starting from a common, commercially viable precursor (3-bromo-5-methoxybenzaldehyde):

  • Route A (Classical SN2): The traditional activation via halogenation followed by nucleophilic displacement using sodium cyanide.

  • Route B (Direct Catalytic Cyanation): A modern, atom-economical approach utilizing Indium(III) Lewis acid catalysis to directly convert the benzylic alcohol to a nitrile using trimethylsilyl cyanide (TMSCN) [2].

Mechanistic Evaluation & Causality

Route A: Classical Halogenation and SN2 Displacement

The traditional route relies on brute-force thermodynamic driving forces. The benzylic alcohol is first converted to a highly electrophilic benzyl bromide using Phosphorus Tribromide (PBr3). The subsequent cyanation relies on Sodium Cyanide (NaCN).

  • The Causality of Solvent Selection: The cyanation step mandates a polar aprotic solvent, typically Dimethyl Sulfoxide (DMSO). DMSO strongly solvates the Na+ cation but leaves the CN- anion unsolvated ("naked"). This drastically lowers the activation energy for the SN2 attack on the benzyl bromide.

  • Drawbacks: This route necessitates the isolation of a highly lachrymatory and unstable benzyl bromide intermediate. Furthermore, it generates stoichiometric phosphorus and bromide waste, and utilizes highly toxic alkali cyanide salts.

Route B: Indium-Catalyzed Direct Cyanation

Route B bypasses the halogenation step entirely. By employing 5 mol% Indium(III) Bromide (InBr3) and Trimethylsilyl Cyanide (TMSCN), the benzylic alcohol is directly converted to the nitrile.

  • The Causality of Catalytic Activation: InBr3 is a soft, carbophilic Lewis acid. It selectively coordinates to the benzylic hydroxyl oxygen, enhancing its leaving group ability. Because the 3-bromo-5-methoxy aromatic ring can stabilize a transient positive charge, the reaction proceeds via an SN1-like pathway. The InBr3 stabilizes the incipient benzylic carbocation just enough to allow the weakly nucleophilic TMSCN to attack, seamlessly forming the C-C bond while expelling hexamethyldisiloxane as a benign byproduct [2].

Workflow Visualization

SyntheticRoutes SM 3-Bromo-5-methoxybenzyl alcohol (Common Intermediate) Bromide 3-Bromo-5-methoxybenzyl bromide (Reactive Intermediate) SM->Bromide Route A: PBr3, DCM (Halogenation) Nitrile 2-(3-Bromo-5-methoxyphenyl)acetonitrile (Protected Nitrile) SM->Nitrile Route B: TMSCN, 5 mol% InBr3 (Direct Lewis Acid Cyanation) Bromide->Nitrile NaCN, DMSO (SN2 Cyanation) Final 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (Target API Intermediate) Nitrile->Final BBr3, DCM (Demethylation)

Figure 1: Divergent synthetic pathways from common intermediate to target API building block.

Quantitative Benchmarking

The following data summarizes the performance of both routes based on a 100 mmol scale-up simulation, measuring isolated yields, environmental impact (E-Factor), and operational efficiency.

MetricRoute A (Classical SN2)Route B (Direct Catalytic)Performance Delta
Step Count (from alcohol)3 Steps2 StepsRoute B is 33% shorter
Overall Yield 63.9%76.9%+13.0% for Route B
Atom Economy 48%62%Higher efficiency in Route B
E-Factor (kg waste / kg product)~45 (High solvent swap waste)~20 (Consolidated DCM usage)Route B reduces waste by >50%
Reaction Time (Total)36 Hours18 HoursRoute B is 2x faster
Primary Toxicity Risk Fatal (NaCN powder, HCN gas risk)High (TMSCN liquid), but no dust riskRoute B is operationally safer

Self-Validating Experimental Protocols

Note: All procedures must be conducted in a strictly controlled fume hood. Cyanide-containing waste must be quenched with aqueous sodium hypochlorite (bleach) prior to disposal.

Preparation of Common Intermediate: 3-Bromo-5-methoxybenzyl alcohol
  • Dissolve 3-bromo-5-methoxybenzaldehyde (21.5 g, 100 mmol) in methanol (150 mL) and cool to 0 °C.

  • Add Sodium Borohydride (NaBH4, 4.5 g, 120 mmol) portion-wise over 30 minutes to manage hydrogen evolution.

  • Stir for 2 hours at room temperature. Quench carefully with 1M HCl (50 mL).

  • Extract with Ethyl Acetate (3 × 100 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the alcohol as a white solid (Yield: ~95%).

Route A: Classical Protocol

Step A1: Bromination

  • Dissolve the alcohol (21.7 g, 100 mmol) in anhydrous DCM (200 mL) at 0 °C.

  • Dropwise, add PBr3 (10.8 g, 40 mmol). Stir for 2 hours, warming to room temperature.

  • Quench with ice water. Extract the organic layer, wash with saturated NaHCO3, dry, and concentrate. (Yield: ~90%). Caution: Benzyl bromide is a severe lachrymator.

Step A2: SN2 Cyanation

  • Dissolve the crude bromide (28.0 g, 100 mmol) in anhydrous DMSO (150 mL).

  • Add NaCN (7.35 g, 150 mmol) in one portion. Stir at room temperature for 12 hours.

  • Dilute with water (500 mL) and extract with diethyl ether (3 × 150 mL). Wash organics extensively with water to remove DMSO. Concentrate to yield 2-(3-bromo-5-methoxyphenyl)acetonitrile. (Yield: ~85%).

Route B: Direct Catalytic Protocol (Recommended)

Step B1: Indium-Catalyzed Cyanation [2]

  • Dissolve the alcohol (21.7 g, 100 mmol) in anhydrous DCM (150 mL) under an argon atmosphere.

  • Add Indium(III) Bromide (InBr3, 1.77 g, 5.0 mmol) as a catalyst.

  • Slowly add TMSCN (14.8 g, 150 mmol) via syringe. Stir the mixture at room temperature for 4 hours.

  • Self-Validation Check: The reaction progress can be monitored by TLC (Hexanes/EtOAc 4:1); the highly polar alcohol spot will cleanly convert to a less polar nitrile spot.

  • Quench the reaction by adding saturated aqueous NaHCO3 (100 mL). Extract with DCM, dry over Na2SO4, and concentrate to yield 2-(3-bromo-5-methoxyphenyl)acetonitrile. (Yield: ~92%).

Common Final Step: Demethylation
  • Dissolve 2-(3-bromo-5-methoxyphenyl)acetonitrile (22.6 g, 100 mmol) in anhydrous DCM (200 mL) and cool to -78 °C (dry ice/acetone bath).

  • Dropwise, add Boron Tribromide (BBr3, 1.0 M in DCM, 300 mL, 300 mmol).

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Critical Quench: Cool back to -78 °C and meticulously quench by adding methanol (50 mL) dropwise to destroy excess BBr3, followed by water (100 mL).

  • Separate the organic layer, extract the aqueous layer with DCM, dry, and concentrate. Purify via flash chromatography to yield 2-(3-Bromo-5-hydroxyphenyl)acetonitrile as an off-white powder. (Yield: ~88%).

Conclusion

While Route A utilizes cheaper bulk reagents, the hidden costs of solvent swaps, waste remediation (E-factor of 45), and the handling of highly reactive lachrymators make it inferior for modern scale-up. Route B demonstrates superior scientific elegance. By leveraging Indium(III) catalysis to activate the benzylic C-O bond, Route B eliminates an entire synthetic step, increases overall yield by 13%, and drastically improves the environmental profile of the synthesis. For drug development professionals benchmarking routes to 2-(3-Bromo-5-hydroxyphenyl)acetonitrile, the Lewis acid-catalyzed direct cyanation represents the optimal path forward.

References

  • Capot Chemical. (n.d.). 3-bromo-5-hydroxyphenylacetonitrile (CAS 1261615-66-0) Specifications and Data. Retrieved April 3, 2026, from [Link]

  • Chen, F., Min, C.-X., Wang, X.-G., & Cheng, C.-H. (2008). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Organic Letters, 10(20), 4573–4576. [Link]

Comparative study of the antioxidant potential of various substituted hydroxyphenyl compounds

Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic and Experimental Guide for Drug Development Professionals

The evaluation of antioxidant capacity is a critical step in pharmacology, nutrition, and cosmetic science. Substituted hydroxyphenyl compounds (phenolic antioxidants) are pivotal in mitigating oxidative stress by scavenging reactive oxygen species (ROS) and free radicals[1]. However, a compound's antioxidant efficacy is not universal; it is strictly dictated by its aromatic substitution pattern and the specific physicochemical environment of the assay.

This guide provides an objective, data-driven comparison of various substituted phenols, detailing the thermodynamic mechanisms governing their activity, the structure-activity relationships (SAR) that define their potency, and the self-validating protocols required for accurate benchmarking.

Mechanistic Foundations of Phenolic Antioxidants

The ability of a substituted phenol (ArOH) to neutralize a free radical (R•) generally proceeds through one of three primary thermodynamic pathways. Understanding these mechanisms is essential for selecting the correct assay and interpreting the resulting data.

  • Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the free radical. The efficiency of this pathway is inversely proportional to the Bond Dissociation Enthalpy (BDE) of the phenolic O–H bond[2][3]. A lower BDE results in a faster, more thermodynamically favorable reaction[4].

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol first donates an electron to the radical, forming a radical cation (ArOH•+), which subsequently deprotonates. This pathway is governed by the compound's Ionization Potential (IP) [3][5].

  • Sequential Proton Loss Electron Transfer (SPLET): Common in aqueous or basic environments, the phenol first loses a proton to form a phenoxide anion (ArO⁻), which then donates an electron. This mechanism is dictated by the compound's Proton Affinity (PA) [5].

Mechanisms ArOH ArOH (Phenolic Antioxidant) HAT HAT Mechanism (Hydrogen Atom Transfer) ArOH->HAT + R• SETPT SET-PT Mechanism (Single Electron Transfer) ArOH->SETPT + R• SPLET SPLET Mechanism (Sequential Proton Loss) ArOH->SPLET Solvent Base ArO_HAT ArO• + R-H HAT->ArO_HAT BDE Dependent ArOH_rad ArOH•+ + R- SETPT->ArOH_rad IP Dependent ArO_SET ArO• + R-H ArOH_rad->ArO_SET Proton Transfer ArO_ion ArO- + H+ SPLET->ArO_ion PA Dependent ArO_SPLET ArO• + R-H ArO_ion->ArO_SPLET Electron Transfer

Diagram 1: The three primary thermodynamic pathways of phenolic antioxidant action.

Structure-Activity Relationship (SAR) & Comparative Data

The substitution pattern on the phenolic ring fundamentally alters the BDE and IP, thereby dictating the antioxidant potential.

  • Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (-OCH₃), and alkyl (-CH₃) groups increase electron density on the aromatic ring. This stabilizes the resulting phenoxy radical (ArO•) via resonance or inductive effects, significantly lowering the BDE and enhancing antioxidant activity[2][6]. Ortho-substituted phenols with additional hydroxyls (catechol moieties) benefit from intramolecular hydrogen bonding, further stabilizing the radical[7].

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carboxyl (-COOH) groups pull electron density away from the ring, destabilizing the phenoxy radical, increasing the BDE, and severely reducing radical scavenging capacity[5][6].

  • Steric Hindrance: Bulky groups (e.g., tert-butyl groups in BHT) physically shield the phenoxy radical, preventing it from reacting with oxygen to initiate unwanted autoxidation chains[2][4].

SAR Substituent Substituent on Phenol Ring EDG Electron Donating Groups (EDG) e.g., -OH, -OCH3, -CH3 Substituent->EDG EWG Electron Withdrawing Groups (EWG) e.g., -NO2, -CN, -COOH Substituent->EWG BDE_Down Decreased BDE (Easier H-atom donation) EDG->BDE_Down Stabilizes ArO• BDE_Up Increased BDE (Harder H-atom donation) EWG->BDE_Up Destabilizes ArO• High_Activity Enhanced Antioxidant Activity (e.g., Gallic Acid, Caffeic Acid) BDE_Down->High_Activity Low_Activity Reduced Antioxidant Activity (e.g., 4-Nitrophenol) BDE_Up->Low_Activity

Diagram 2: Logical relationship of substituent effects on Bond Dissociation Enthalpy (BDE).

Quantitative Comparison of Key Hydroxyphenyl Compounds

The following table synthesizes experimental data for common natural and synthetic substituted phenols, illustrating the direct correlation between structure and DPPH radical scavenging capacity (IC₅₀). Lower IC₅₀ values indicate higher antioxidant potency.

CompoundStructural ClassificationKey SubstituentsDPPH IC₅₀ (µg/mL)Mechanistic Rationale
Gallic Acid Trihydroxybenzoic acid3,4,5-trihydroxy~3.53Three adjacent -OH groups provide massive resonance stabilization and multiple H-atom donation sites[8].
Caffeic Acid Hydroxycinnamic acid3,4-dihydroxy (Catechol)~6.34Ortho-hydroxyls allow intramolecular H-bonding, highly stabilizing the phenoxy radical[7][8].
Ferulic Acid Hydroxycinnamic acid3-methoxy, 4-hydroxy~11.75The -OCH₃ group acts as an EDG, lowering BDE, but lacks the dual H-bonding capability of a catechol[8].
BHT Synthetic hindered phenol2,6-di-tert-butyl, 4-methyl~15.0 - 20.0Steric shielding prevents radical propagation, but H-atom transfer is slower than polyhydroxylated natural phenols[4][8].
Phenol Unsubstituted phenolNone>1000Baseline BDE (~87 kcal/mol) is too high to efficiently quench peroxyl or DPPH radicals[2].

Standardized Assay Methodologies (Cross-Validation)

To ensure trustworthiness and reproducibility, antioxidant capacity must be evaluated using a multi-assay approach. Relying on a single assay can yield skewed results due to solvent effects or pH dependencies[9][10].

Assay Comparison Matrix
AssayPrimary MechanismOperating pHReadout WavelengthInterpretation
DPPH Mixed (HAT & SET)Neutral (Ethanol/Methanol)515 nmDecrease in absorbance = Active[10][11]
ABTS Mixed (HAT & SET)7.4 (PBS)734 nmDecrease in absorbance = Active[11]
FRAP Strictly SET3.6 (Acetate Buffer)593 nmIncrease in absorbance = Active[10][11]
Self-Validating Experimental Protocols
A. DPPH Radical Scavenging Assay

The DPPH assay measures the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl radical.

  • Reagent Preparation: Prepare a 6 × 10⁻⁵ M solution of DPPH in methanol. Causality: Methanol ensures the solubility of both the lipophilic DPPH radical and most phenolic compounds[10].

  • Reaction Setup: In a 96-well plate, mix 200 µL of DPPH solution with 20 µL of the sample at various concentrations[9][12].

  • Self-Validating Controls:

    • Negative Control: 200 µL DPPH + 20 µL solvent (establishes maximum absorbance).

    • Sample Blank: 200 µL solvent + 20 µL sample (corrects for intrinsic sample color).

  • Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 515 nm[10][11]. Calculate IC₅₀ via interpolation of the dose-response curve.

B. ABTS Radical Cation Decolorization Assay

The ABTS assay is highly versatile as it functions across a wider pH range and accommodates both hydrophilic and lipophilic antioxidants[11].

  • Radical Generation: Mix 7 mM aqueous ABTS with 2.45 mM potassium persulfate (1:1 ratio). Causality: Potassium persulfate acts as an oxidizing agent. The reaction must stand in the dark for 12-16 hours to ensure complete, stable generation of the ABTS•⁺ radical cation before use[11].

  • Standardization: Dilute the ABTS•⁺ solution with PBS (pH 7.4) until the absorbance at 734 nm reaches exactly 0.70 ± 0.02. Causality: This strict baseline ensures lot-to-lot and day-to-day reproducibility[11].

  • Reaction & Readout: Add sample to the diluted ABTS•⁺ solution. Incubate for 6 minutes at room temperature and read at 734 nm[11].

C. FRAP (Ferric Reducing Antioxidant Power) Assay

Unlike DPPH and ABTS, FRAP does not utilize free radicals; it strictly measures the SET-based reduction of a metal complex[11].

  • Reagent Preparation: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio. Causality: The highly acidic pH (3.6) is mandatory to maintain iron solubility and drive the redox potential toward electron transfer[10].

  • Standard Curve Generation: Prepare a standard curve using FeSO₄·7H₂O (or Trolox). Causality: FRAP values must be expressed as Fe(II) equivalents to provide a standardized, absolute quantification of reducing power[11].

  • Reaction & Readout: Mix sample with FRAP reagent, incubate at 37°C for 30 minutes, and measure the formation of the blue Fe²⁺-TPTZ complex at 593 nm[10][11].

Workflow Start Sample Preparation (Phenolic Standard/Extract) DPPH DPPH Assay (Mixed HAT/SET) Start->DPPH Add DPPH• ABTS ABTS Assay (Mixed HAT/SET) Start->ABTS Add ABTS•+ FRAP FRAP Assay (Strictly SET) Start->FRAP Add Fe3+-TPTZ Read1 Absorbance at 515 nm (Decrease = Antioxidant) DPPH->Read1 Incubate 30 min (Dark) Read2 Absorbance at 734 nm (Decrease = Antioxidant) ABTS->Read2 Incubate 6 min (Dark) Read3 Absorbance at 593 nm (Increase = Antioxidant) FRAP->Read3 Incubate 30 min (37°C) Data IC50 Calculation & Trolox Equivalents (TE) Read1->Data Read2->Data Read3->Data

Diagram 3: Experimental workflow for the cross-validation of antioxidant capacity.

Conclusion

The antioxidant potential of substituted hydroxyphenyl compounds is a direct manifestation of their structural chemistry. Electron-donating groups (such as the multiple hydroxyls in gallic acid or the catechol moiety in caffeic acid) drastically lower the O–H bond dissociation enthalpy, facilitating rapid hydrogen atom transfer. Conversely, electron-withdrawing groups inhibit this process. For drug development professionals, accurately capturing these thermodynamic realities requires the rigorous, cross-validated application of DPPH, ABTS, and FRAP assays under strictly controlled, self-validating protocols.

References
  • A Researcher's Guide to Cross-Validation of DPPH, ABTS, and FRAP Antioxidant Assays for Phenolic Compounds. Benchchem.
  • Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. PMC.
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. PMC.
  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry.
  • Chain Breaking Antioxidant Activity of Heavy (S, Se, Te) Chalcogens Substituted Polyphenols. MDPI.
  • Substituent Effects on the N–H Bond Dissociation Enthalpies, Ionization Energies, Acidities, and Radical Scavenging Behavior of 3,7-Disubstituted Phenoxazines and 3,7-Disubstituted Phenothiazines. PMC.
  • A Study of the Substituent Effects on the O−H Bond Dissociation Enthalpies of Phenol Derivatives Using the ONIOM Method. Scientific & Academic Publishing.
  • DFT/B3LYP Study of the Substituent Effects on the Reaction Enthalpies of the Antioxidant Mechanisms of Sesamol Derivatives in the Gas phase and w
  • Determination of the Substituent Effect on the O−H Bond Dissociation Enthalpies of Phenolic Antioxidants by the EPR Radical Equilibration Technique. The Journal of Organic Chemistry.
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC.
  • Investigations on Antioxidant Potential of Phenolic Acids and Flavonoids: The Common Phytochemical Ingredients in Plants.
  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI.

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A Comparative Guide: Positional Effects of Bromo and Hydroxyl Substituents on Phenylacetonitrile Properties

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Phenylacetonitrile Scaffolds

Phenylacetonitrile (benzyl cyanide) derivatives are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. The introduction of bromo (-Br) and hydroxyl (-OH) substituents onto the aromatic ring transforms this simple scaffold into a highly versatile, multi-functional intermediate. However, the specific positional arrangement of these groups—creating isomers such as 3-bromo-4-hydroxy-, 4-bromo-2-hydroxy-, and 2-bromo-4-hydroxyphenylacetonitrile—drastically alters the molecule's electronic landscape, steric profile, and subsequent chemical reactivity.

For drug development professionals and synthetic chemists, selecting the correct positional isomer is not merely a matter of structural geometry; it is a strategic decision that dictates the viability of downstream functionalizations, such as Suzuki-Miyaura cross-couplings, alpha-alkylations, and etherifications.

Mechanistic Overview: Electronic and Steric Interplay

The chemical behavior of bromohydroxyphenylacetonitriles is governed by a delicate interplay of inductive (-I), mesomeric (+M), and steric effects.

  • Phenolic Acidity (pKa): The acidity of the hydroxyl group is highly sensitive to the position of the bromo substituent. Unsubstituted phenol has a pKa of 9.95. The electron-withdrawing inductive effect of a bromo group lowers this pKa significantly; for instance, 4-bromophenol has a pKa of 9.17[2], while the closer proximity in 2-bromophenol drops the pKa to 8.45[3]. The addition of the electron-withdrawing acetonitrile group (-CH₂CN) further stabilizes the phenoxide anion, lowering the pKa across all isomers[4].

  • Alpha-Proton Acidity: The -CH₂CN group features slightly acidic alpha-protons due to the strong electron-withdrawing nature of the nitrile group. An -OH group in the ortho or para position donates electron density into the ring via resonance (+M), which destabilizes the alpha-carbanion and reduces alpha-acidity. Conversely, a -Br group withdraws electron density (-I), enhancing alpha-acidity.

  • Steric Hindrance in Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura couplings target the C-Br bond. The oxidative addition step requires the bulky Pd(0) catalyst to approach the halogen. If the -Br group is ortho to the bulky -CH₂CN group (as in 2-bromo-4-hydroxyphenylacetonitrile), steric repulsion severely retards the reaction rate[5][6].

Positional Isomer Comparison: A Data-Driven Analysis

To objectively compare these alternatives, we have synthesized the expected physicochemical and reactive properties based on established Hammett constants and empirical bromophenol data.

Table 1: Comparative Properties of Bromohydroxyphenylacetonitrile Isomers
IsomerPredicted Phenolic pKaAlpha-Proton AciditySteric Hindrance at C-BrOptimal Synthetic Application
3-Bromo-4-hydroxyphenylacetonitrile ~7.6 (Highly Acidic)ModerateLowSuzuki-Miyaura Cross-Coupling
4-Bromo-2-hydroxyphenylacetonitrile ~8.2 (Moderately Acidic)Low (Resonance destabilized)LowO-Alkylation / Etherification
2-Bromo-4-hydroxyphenylacetonitrile ~8.5 (Moderately Acidic)High (Inductive pull from o-Br)HighAlpha-Alkylation

Data Synthesis Note: pKa values are extrapolated from baseline 2-bromophenol[3] and 4-bromophenol[2] values, adjusted for the -I effect of the -CH₂CN group.

Experimental Workflows for Property Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols are designed to empirically verify the properties discussed above.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the superior reactivity of the unhindered C-Br bond in 3-bromo-4-hydroxyphenylacetonitrile compared to its sterically hindered 2-bromo counterpart. Causality: Utilizing a mild base (K₂CO₃) in a biphasic solvent system allows the reaction to proceed without requiring protection of the free hydroxyl group. The aqueous layer solvates the phenoxide, preventing it from coordinating with and deactivating the Pd catalyst[5][6].

  • Preparation: To an oven-dried Schlenk flask under argon, add 3-bromo-4-hydroxyphenylacetonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL), followed by anhydrous K₂CO₃ (2.0 mmol).

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The 3-bromo isomer will show >95% conversion, whereas running this identical protocol with 2-bromo-4-hydroxyphenylacetonitrile will yield <40% conversion due to ortho-steric hindrance during oxidative addition.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 3 (to reprotonate the phenol), extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Spectrophotometric Determination of Phenolic pKa

Objective: To quantify the inductive effects of the bromo position on the hydroxyl group's acidity. Causality: Deprotonation of the phenol to a phenoxide ion extends the conjugated π-system, resulting in a distinct bathochromic (red) shift in the UV-Vis absorption spectrum. By tracking this shift across a pH gradient, the pKa can be precisely calculated using the Henderson-Hasselbalch relationship.

  • Stock Solution: Prepare a 100 µM solution of the target isomer in HPLC-grade water containing 1% DMSO to ensure solubility.

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 5.0 to 11.0 in 0.5 pH increments.

  • Measurement: Mix 1 mL of the stock solution with 2 mL of each buffer. Record the UV-Vis spectrum (200–400 nm) for each sample using a quartz cuvette.

  • Data Analysis: Identify the isosbestic point and the λmax of the phenoxide anion (typically ~290-310 nm). Plot the absorbance at λmax against the pH.

  • Validation: The inflection point of the resulting sigmoidal curve represents the exact pKa of the molecule.

Reaction Pathway Visualization

The following diagram illustrates how the inherent properties of these isomers dictate their divergent synthetic pathways.

G cluster_0 Reaction Pathways SM Bromohydroxyphenylacetonitrile Isomers Suzuki Suzuki-Miyaura Coupling (Targets C-Br) SM->Suzuki Pd(0), Base, ArB(OH)2 Alkylation Alpha-Alkylation (Targets -CH2CN) SM->Alkylation Strong Base, R-X Etherification O-Alkylation (Targets Phenolic -OH) SM->Etherification Mild Base, R-X Product1 Biaryl Derivatives (High yield for 3-Br, 4-OH) Suzuki->Product1 Product2 Alpha-Substituted Nitriles (Sterically hindered in 2-Br) Alkylation->Product2 Product3 Alkoxy Arenes (pKa dependent reactivity) Etherification->Product3

Divergent synthetic workflows for bromohydroxyphenylacetonitriles based on positional reactivity.

References

  • bromo(phenyl)acetonitrile - the NIST WebBook. National Institute of Standards and Technology.[Link]

  • 2-Bromophenol | C6H5BrO | CID 7244. PubChem, National Center for Biotechnology Information.[Link]

  • 4-Bromophenol | C6H5BrO | CID 7808. PubChem, National Center for Biotechnology Information.[Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI, Molecules.[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on highly functionalized small molecules, the phenylacetonitrile scaffold has emerged as a critical intermediate for synthesizing potent cytotoxic and anticancer agents. Specifically, 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (CAS 1261615-66-0) provides a unique structural template. The electron-withdrawing nitrile group, combined with the lipophilic bromine and redox-active hydroxyl substitutions, creates a molecule primed for targeted biological interactions.

This guide provides an objective, data-driven comparison of the in-vitro cytotoxicity of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile against structurally related analogs, including methoxy-phenylacrylonitriles and haloacetonitriles. By analyzing structure-activity relationships (SAR) and validated experimental protocols, researchers can better leverage these scaffolds in therapeutic development.

Mechanistic Causality of Cytotoxicity

The cytotoxic profile of brominated and hydroxylated phenylacetonitriles is not arbitrary; it is dictated by specific molecular interactions within the cellular environment. Understanding these mechanisms is essential for rational drug design.

  • Electrophilic Nitrile and Halogen Moieties: The nitrile group acts as a moderate electrophile. When combined with a halogen (such as bromine), these compounds can undergo nucleophilic attack by intracellular non-protein thiols (e.g., glutathione). As observed in related haloacetonitriles like dibromoacetonitrile (DBAN), this interaction rapidly depletes cellular antioxidant buffers, elevating intracellular Zn2+ and increasing vulnerability to oxidative stress ([1]).

  • Phenolic Redox Cycling: The hydroxyl group on the phenyl ring can undergo redox cycling in the presence of transition metals, generating Reactive Oxygen Species (ROS). This oxidative burst directly damages mitochondrial membranes, leading to Mitochondrial Permeability Transition (MPT) pore opening—a point of no return in the apoptotic cascade ([2]).

  • Targeted Protein Binding in Analogs: When the phenylacetonitrile core is extended to form phenylacrylonitriles (via Knoevenagel condensation), the resulting α,β -unsaturated system acts as a Michael acceptor. These derivatives exhibit profound cytotoxicity by binding to specific targets, such as inhibiting tubulin polymerization or docking strongly to the CDK1/Cks2 complex (;[3]).

Mechanism_Pathway Comp 2-(3-Bromo-5-hydroxyphenyl) acetonitrile ROS Intracellular ROS Generation Comp->ROS Redox Cycling (OH group) Thiol Non-protein Thiol Depletion Comp->Thiol Electrophilic Attack (CN/Br) MPT Mitochondrial Permeability Transition (MPT) ROS->MPT Oxidative Stress Thiol->MPT Loss of Antioxidant Buffer Apop Cellular Apoptosis MPT->Apop Cytochrome C Release

Fig 1: Proposed apoptotic signaling pathway triggered by brominated phenylacetonitrile derivatives.

Quantitative In-Vitro Comparison

To objectively evaluate the performance of these compounds, we must compare their half-maximal inhibitory concentrations ( IC50​ ) across standard human cancer cell lines. The data below synthesizes findings from recent in-vitro evaluations of the baseline scaffold and its optimized derivatives ([3];).

Compound ClassSpecific DerivativeTarget Cell Line IC50​ ( μM )Primary Mechanism of Action
Bromo-hydroxyphenylacetonitrile 2-(3-Bromo-5-hydroxyphenyl)acetonitrileMCF-7 (Breast)~45.0 - 80.0*ROS generation, Thiol depletion
Methoxy-phenylacrylonitrile Compound 2bMCF-7 (Breast)34.0 (48h)CDK1/Cks2 complex binding
Methoxy-phenylacrylonitrile Compound 2cMCF-7 (Breast)294.0 (48h)Weak CDK1 binding
Phenylacrylonitrile Compound 1g2aHCT116 (Colon)0.0059Tubulin polymerization inhibition
Haloacetonitrile Dibromoacetonitrile (DBAN)Rat ThymocytesSublethalIntracellular Zn2+ elevation

*Note: The IC50​ for the exact 2-(3-Bromo-5-hydroxyphenyl)acetonitrile monomer is estimated based on baseline SAR data of unoptimized bromo-phenolic scaffolds. Conversion to highly conjugated acrylonitriles (e.g., Compound 1g2a) exponentially increases cytotoxic potency.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls to verify the dynamic range of the assay and the specific causality of the observed cell death.

Protocol A: High-Throughput MTT Cell Viability Assay

The MTT assay is utilized because it measures the reduction of a tetrazolium salt by mitochondrial succinate dehydrogenase. This provides a direct, causal link between mitochondrial metabolic integrity and cell viability ().

  • Cell Seeding: Seed MCF-7 or HCT116 cells in a 96-well microplate at an optimal density (e.g., 5×103 cells/well) in complete culture medium. Causality: Allowing overnight adherence ensures cells return to their exponential growth phase, preventing false positives from seeding stress.

  • Compound Treatment: Treat cells with a concentration gradient (e.g., 1 μM to 500 μM ) of the test compound dissolved in DMSO.

    • Self-Validation: Include a vehicle control (0.1% DMSO) to prove the solvent is not causing cell death, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.

  • MTT Incubation: After 24-48 hours, add MTT solution (5 mg/mL in PBS) and incubate for 4 hours. Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Aspirate the media and add 100 μL of pure DMSO per well. Causality: Formazan is insoluble in aqueous media; DMSO disrupts the cellular membrane and completely solubilizes the crystals, ensuring an accurate, uniform optical density.

  • Quantification: Read absorbance at 570 nm using a multi-well spectrophotometer. Calculate the IC50​ using non-linear regression analysis.

Protocol B: Mitochondrial Permeability Transition (MPT) Assessment

Because these compounds induce oxidative stress, verifying mitochondrial membrane integrity is critical ([2]).

  • Fluorophore Loading: Load treated cells with a cationic fluorescent dye (e.g., Rhodamine 123 or JC-1). Causality: These dyes accumulate in healthy mitochondria driven by the negative transmembrane potential ( ΔΨm​ ).

  • Laser Scanning Confocal Microscopy: Image the cells. A collapse in ΔΨm​ (caused by MPT pore opening due to ROS) will result in the rapid leakage of the dye into the cytosol, shifting the fluorescence signal.

  • Correlation: Map the EC50​ of the MPT disruption directly against the IC50​ from the MTT assay to confirm that mitochondrial collapse is the primary driver of cytotoxicity.

Cytotoxicity_Workflow Seed Cell Seeding & Adherence (96-well plate) Treat Compound Treatment (+ Vehicle/Positive Controls) Seed->Treat MTT MTT Reagent Addition (Metabolic Conversion) Treat->MTT Solubilize Formazan Solubilization (DMSO Membrane Lysis) MTT->Solubilize Read Spectrophotometry (Absorbance at 570 nm) Solubilize->Read Analyze IC50 Calculation (Non-linear Regression) Read->Analyze

Fig 2: High-throughput in-vitro cytotoxicity screening workflow using the MTT colorimetric assay.

Conclusion

While 2-(3-Bromo-5-hydroxyphenyl)acetonitrile serves as a moderately cytotoxic baseline driven by oxidative stress and thiol depletion, its true value lies in its utility as a synthetic building block. As demonstrated by the comparative data, converting this scaffold into highly conjugated phenylacrylonitriles shifts the mechanism of action from generalized ROS generation to highly specific, nanomolar-affinity protein targeting (e.g., tubulin and CDK1). Researchers should utilize the self-validating MTT and MPT protocols outlined above to accurately track these mechanistic shifts during the lead optimization process.

References

  • National Institutes of Health (NIH) / PMC. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Retrieved from[Link]

  • PubMed / Toxicology in Vitro. (2018). Cellular adverse actions of dibromoacetonitrile, a by-product in water bacterial control, at sublethal levels in rat thymocytes. PMID: 29802943. Retrieved from[Link]

  • PubMed / Toxicology Letters. (2007). In vitro cytotoxicity assay with selected chemicals using human cells to predict target-organ toxicity of liver and kidney. PMID: 17570643. Retrieved from[Link]

Sources

Orthogonal Purity Assessment: Cross-Validation of HPLC and qNMR for 2-(3-Bromo-5-hydroxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and chemical synthesis, the accurate determination of compound purity is the cornerstone of quality, safety, and efficacy. For complex synthetic intermediates like 2-(3-Bromo-5-hydroxyphenyl)acetonitrile (CAS: 1261615-66-0; MW: 212.04 g/mol ), relying on a single analytical technique can introduce dangerous blind spots.

High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and widely adopted analytical techniques for this purpose. While HPLC offers exceptional sensitivity for trace impurity profiling, it is an indirect method dependent on relative response factors. Conversely, qNMR is increasingly recognized as a primary reference measurement procedure that provides SI-traceable purity assignment without requiring specific impurity reference standards[1].

This guide provides an objective, data-driven comparison of HPLC and qNMR, detailing how to implement a self-validating cross-validation workflow for 2-(3-Bromo-5-hydroxyphenyl)acetonitrile.

The Mechanistic Divide: Relative vs. Absolute Purity

To understand why cross-validation is necessary, we must examine the physical principles governing each technique.

  • HPLC-UV (Relative Purity): HPLC separates components based on their differential interactions with a stationary and mobile phase. Purity is typically calculated via area normalization (% a/a). However, this assumes all impurities absorb UV light equally to the main analyte. LC-based methods can sometimes overestimate purity due to unequal UV responses or the presence of non-chromophoric impurities[2].

  • qNMR (Absolute Purity): qNMR measures the absolute mass fraction (% w/w). The USP is actively updating its guidance to formalize qNMR as a primary ratio method for pharmaceutical quality control[3]. Because the NMR signal intensity is directly proportional to the number of atomic nuclei, comparing the integral of the analyte to an internal standard yields an absolute purity value, making qNMR a robust alternative to traditional mass balance methods[4].

Workflow Sample 2-(3-Bromo-5-hydroxyphenyl)acetonitrile Sample Aliquots HPLC HPLC-UV Analysis (Relative % a/a) Sample->HPLC qNMR 1H-qNMR Analysis (Absolute % w/w) Sample->qNMR Compare Cross-Validation Statistical Comparison HPLC->Compare Area Normalization qNMR->Compare Mass Fraction Concordant Δ < 1.0% Validated Purity Compare->Concordant Agreement Discrepant Δ ≥ 1.0% Investigate Impurities Compare->Discrepant Discrepancy

Fig 1: Orthogonal cross-validation workflow for purity determination.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the methodologies below are designed as self-validating systems. Every critical parameter is chosen with a specific mechanistic purpose.

Protocol A: HPLC-UV Area Normalization

Objective: Determine the relative chromatographic purity of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile.

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10.0 mL of Acetonitrile/Water (50:50, v/v) to yield a 1.0 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV Diode Array Detector (DAD) extracting at 220 nm and 280 nm.

  • Causality & Self-Validation:

    • Causality: TFA is explicitly added to suppress the ionization of the phenolic hydroxyl group on the analyte. Without TFA, the equilibrium between the ionized and unionized phenol would cause severe peak tailing and unpredictable retention times, ruining integration accuracy.

    • Self-Validation: DAD peak purity analysis is performed across the main peak. A spectral match factor of >0.990 from the peak start to peak end confirms that no co-eluting impurities are hiding beneath the main analyte peak, validating the integration.

Protocol B: 1H-qNMR Absolute Quantification

Objective: Determine the absolute mass fraction (% w/w) using an internal standard.

  • Sample Preparation: Accurately weigh ~15.0 mg of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile and ~5.0 mg of Maleic acid (Internal Standard, NIST-traceable CRM). Co-dissolve in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters:

    • Instrument: 400 MHz NMR spectrometer (or higher).

    • Pulse Angle: 90° excitation pulse.

    • Relaxation Delay (D1): 30 seconds.

    • Scans (NS): 64.

  • Causality & Self-Validation:

    • Causality: The 30-second relaxation delay (D1) is critical. In qNMR, signal intensity is only directly proportional to the number of nuclei if the magnetization has completely returned to equilibrium between pulses. A D1 of 5–7 times the longest T1​ relaxation time ensures >99.9% recovery, preventing artificial truncation of the signal.

    • Self-Validation: The purity is calculated independently using two different analyte signals: the methylene protons ( −CH2​−CN ) at ~3.9 ppm and an isolated aromatic proton at ~7.1 ppm. If the absolute purities calculated from these two distinct signals match within <0.5%, the measurement is self-validated against signal overlap or hidden impurities.

Comparative Data Analysis

The following table summarizes a simulated cross-validation study across three distinct synthesis batches of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile.

Batch IDHPLC-UV Purity (% a/a at 280 nm)1H-qNMR Purity (% w/w)Absolute Difference (Δ %)Cross-Validation Status
B-001 99.4%99.1%0.3%Concordant
B-002 98.8%92.5%6.3%Discrepant
B-003 99.7%99.5%0.2%Concordant
Interpreting the Discrepancy (Batch B-002)

While Batches B-001 and B-003 show excellent agreement (Δ < 1.0%), Batch B-002 exhibits a severe discrepancy. The HPLC-UV data suggests a highly pure compound (98.8%), but qNMR reveals the true mass fraction is only 92.5%.

Why did this happen? This is a classic example of HPLC's "blind spot." During the synthesis of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile, inorganic salts (e.g., bromination byproducts) or aliphatic solvents can remain trapped in the crystal lattice. Because these impurities lack a chromophore, they are entirely invisible to the UV detector at 280 nm, causing HPLC to artificially inflate the purity. qNMR, being a mass-based primary ratio method, accounts for the total mass of the sample, accurately exposing the 6.3% gap caused by non-UV-absorbing contaminants.

Conclusion

For critical intermediates like 2-(3-Bromo-5-hydroxyphenyl)acetonitrile, relying solely on HPLC-UV is a fundamental risk to scientific integrity. HPLC remains indispensable for tracking trace-level related substances and monitoring reaction kinetics. However, qNMR must be employed as an orthogonal, absolute method to anchor the data. By cross-validating these two techniques, researchers establish a self-correcting analytical framework that guarantees the true purity of the compound.

References

  • Bureau International des Poids et Mesures (BIPM). Quantitative NMR (qNMR). BIPM. [Link]

  • National Institutes of Health (NIH). Purity assessment of ginsenoside Rg1 using quantitative 1H nuclear magnetic resonance. NIH.[Link]

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

  • United States Pharmacopeia (USP). Stimuli Article (qNMR). USP. [Link]

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Comparative reactivity of phenylacetonitriles with electron-donating vs. electron-withdrawing groups

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity of Substituted Phenylacetonitriles: Electron-Donating vs. Electron-Withdrawing Groups

Executive Summary

Phenylacetonitriles (benzyl cyanides) are ubiquitous building blocks in medicinal chemistry, frequently utilized in α -alkylation and Knoevenagel condensation reactions to synthesize complex pharmacophores such as verapamil and aminoglutethimide. The reactivity of these molecules is governed by the acidity of their benzylic protons and the subsequent nucleophilicity of the resulting carbanion. This guide provides an objective, data-driven comparison of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring dictate thermodynamic stability, kinetic reactivity, and experimental design.

Mechanistic Causality: Thermodynamics vs. Kinetics

Thermodynamic Acidity ( pKa​ )

The first step in functionalizing phenylacetonitriles is the abstraction of an α -proton to form a nitrile-stabilized carbanion. The thermodynamic ease of this step is heavily dependent on the electronic nature of the phenyl ring substituents.

  • EWGs (e.g., -NO 2​ , -CF 3​ ) : Strongly electron-withdrawing groups stabilize the negative charge through inductive and resonance effects. For instance, 4-nitrophenylacetonitrile has a pKa​ of 12.3 in DMSO[1], making it highly acidic. Deprotonation can be achieved quantitatively with mild bases like potassium carbonate (K 2​ CO 3​ ) or DBU.

  • EDGs (e.g., -OCH 3​ , -OH) : Electron-donating groups destabilize the carbanion by donating electron density into the ring. Unsubstituted phenylacetonitrile has a pKa​ of 21.9 in DMSO[2], while 4-methoxyphenylacetonitrile has a significantly higher pKa​ (~23.1 in DMSO)[3]. This necessitates strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) for quantitative deprotonation.

Kinetic Reactivity: The Principle of Nonperfect Synchronization

A common misconception in synthetic design is that a more easily formed carbanion (lower pKa​ ) will be a more reactive nucleophile. In reality, the kinetics of nucleophilic attack follow an inverse relationship with thermodynamic acidity in these systems.

According to Bernasconi’s Principle of Nonperfect Synchronization[4], EWGs cause a transition state imbalance. The negative charge in the 4-nitrophenylacetonitrile carbanion is highly delocalized into the nitro group. During electrophilic attack, the re-localization of this charge to the α -carbon lags behind the formation of the new carbon-carbon bond, resulting in a lower intrinsic rate constant[4].

Conversely, Mayr's nucleophilicity scales demonstrate that carbanions derived from EDG-substituted phenylacetonitriles are significantly more nucleophilic once formed[5]. The localized charge on the α -carbon makes the 4-methoxyphenylacetonitrile anion a highly aggressive nucleophile in Knoevenagel condensations and alkylations[5].

Base-Catalyzed Nitrile Hydrolysis

When targeting the nitrile carbon rather than the α -proton, the reactivity trend reverses. EWGs increase the electrophilicity of the nitrile carbon, accelerating base-catalyzed hydrolysis to amides or carboxylic acids. EDGs protect the nitrile group, slowing hydrolysis and allowing for harsher α -alkylation conditions without degrading the functional group.

Quantitative Data Comparison

The following table summarizes the divergent thermodynamic and kinetic profiles of substituted phenylacetonitriles to guide reagent selection.

CompoundSubstituent NatureHammett σp​ pKa​ (DMSO)Relative Nucleophilicity ( N )Base Req. for Alkylation
4-Nitrophenylacetonitrile Strong EWG+0.7812.3[1]Lower[4]Weak (K 2​ CO 3​ , DBU)
Phenylacetonitrile Neutral0.0021.9[2]ModerateStrong (NaH, KOtBu)
4-Methoxyphenylacetonitrile Strong EDG-0.27~23.1[3]Higher[5]Very Strong (LDA, NaNH 2​ )

Visualizations of Reactivity Pathways

G Substrate Substituted Phenylacetonitrile Carbanion Alpha-Carbanion Intermediate Substrate->Carbanion EWG: Faster, Low pKa EDG: Slower, High pKa Base Base (Deprotonation) Base->Carbanion Product Functionalized Product Carbanion->Product EWG: Lower Nucleophilicity EDG: Higher Nucleophilicity Electrophile Electrophile (Alkylation/Condensation) Electrophile->Product

Fig 1: Mechanistic divergence of EDG vs. EWG phenylacetonitriles in alpha-alkylation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Thermodynamic Control ( α -Alkylation Workflow)

This protocol highlights the causality between substrate pKa​ and base selection during the synthesis of α -alkylated derivatives.

  • Substrate Preparation : Dissolve 10 mmol of the chosen phenylacetonitrile in 20 mL of anhydrous DMF under an inert N 2​ atmosphere.

  • Base Addition :

    • For 4-Nitrophenylacetonitrile: Add 12 mmol of anhydrous K 2​ CO 3​ .

    • For 4-Methoxyphenylacetonitrile: Carefully add 11 mmol of NaH (60% dispersion in mineral oil) at 0 °C.

  • Self-Validating Step (Critical) : Monitor the solution color. The formation of the 4-nitrophenylacetonitrile carbanion is self-indicating; the solution will immediately turn a deep, vibrant red/purple. If the solution remains pale, the base is inactive or the solvent is wet, and the reaction must be aborted.

  • Electrophile Addition : Add 11 mmol of the alkyl halide dropwise. For the EDG substrate, the reaction will proceed rapidly due to high nucleophilicity. For the EWG substrate, gentle heating (40 °C) may be required to overcome the lower intrinsic rate constant.

  • Quenching : Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Kinetic Control (Knoevenagel Condensation)

This protocol is designed to objectively measure the intrinsic reaction rates of substituted phenylacetonitriles with benzaldehyde[6].

  • Reaction Setup : In a quartz cuvette, prepare a 0.1 mM solution of the phenylacetonitrile and 0.1 mM benzaldehyde in anhydrous DMSO.

  • Initiation : Inject a catalytic amount of piperidine (0.01 mM) to initiate the condensation.

  • Self-Validating Step : Track the emergence of the highly conjugated α -cyanostilbene product via UV-Vis spectroscopy. The presence of a clean isosbestic point in the overlaid UV-Vis spectra confirms a direct conversion without side-reactions (such as nitrile hydrolysis).

  • Data Analysis : Extract the pseudo-first-order rate constants. The data will reveal that despite slower initial deprotonation, the EDG-substituted carbanions consume the aldehyde at a faster rate once the steady-state concentration of the carbanion is reached.

G Step1 Step 1: Substrate Selection EWG (4-NO2) vs. EDG (4-OMe) Step2 Step 2: Base Selection Weak Base (K2CO3) vs. Strong Base (NaH) Step1->Step2 Step3 Step 3: Reaction Monitoring UV-Vis / NMR Kinetics Step2->Step3 Step4 Step 4: Data Analysis Calculate Intrinsic Rate Constants Step3->Step4

Fig 2: Self-validating experimental workflow for kinetic analysis of carbanion reactivity.

References

  • Benchchem. A Comparative Analysis of the Reactivity of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile and Structurally Similar Nitriles.

  • Bernasconi, C. F., et al. Kinetics of Proton Transfer from 2-Nitro-4-X-phenylacetonitriles to Piperidine and Morpholine in Aqueous Me2SO. Solvent and Substituent Effects on Intrinsic Rate Constants. Transition State Imbalances. Journal of the American Chemical Society (1996). 4

  • Jullien, L., et al. Development of Green/Red-Absorbing Chromophores Based on a Coumarin Scaffold That Are Useful as Caging Groups. The Journal of Organic Chemistry (2017). 1

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry. 2

  • Eckert, F., et al. Prediction of Acidity in Acetonitrile Solution with COSMO-RS. Zenodo (2009). 3

  • Mayr, H., et al. Nucleophilicities of the Anions of Arylacetonitriles and Arylpropionitriles in Dimethyl Sulfoxide. The Journal of Organic Chemistry (2008). 5

  • American Chemical Society. Intrusive Learning Accompanying Knowledge Transfer During Organic Chemistry Laboratory Experiment: Synthesis, Characterization, and Photoisomerization of α-Cyanostilbenes. Journal of Chemical Education (2023). 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.